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Core Science & Biosynthesis

Foundational

4-Bromo-5-phenylisothiazole: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Utility

Executive Summary The isothiazole ring system is a privileged scaffold in medicinal chemistry and agrochemicals, offering unique electronic properties and serving as a robust bioisostere for pyrazoles and isoxazoles. Amo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isothiazole ring system is a privileged scaffold in medicinal chemistry and agrochemicals, offering unique electronic properties and serving as a robust bioisostere for pyrazoles and isoxazoles. Among its derivatives, 4-Bromo-5-phenylisothiazole stands out as a critical intermediate. The strategic placement of the bromine atom at the C-4 position enables precise downstream functionalization via cross-coupling and metallation chemistries. This whitepaper provides an in-depth technical analysis of 4-bromo-5-phenylisothiazole, detailing its physical properties, spectroscopic validation, synthesis methodologies, and its role in advanced drug discovery workflows.

Chemical Identity and Physical Properties

Understanding the baseline physicochemical properties of 4-bromo-5-phenylisothiazole is essential for optimizing reaction conditions and handling procedures. The compound transitions from a colorless liquid during high-vacuum distillation to a stable white solid at room temperature [1].

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Name 4-Bromo-5-phenylisothiazole
CAS Registry Number 284680-72-4
Molecular Formula C 9​ H 6​ BrNS
Molecular Weight 240.12 g/mol
Melting Point 50−52 °C
Physical State White solid (crystallized from melt)

Structural Analysis and Spectroscopic Profile

For any self-validating synthetic protocol, rigorous spectroscopic characterization is mandatory. The regioselectivity of the bromination at the C-4 position is definitively confirmed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In the 1 H NMR spectrum, the absence of a signal at δ 7.40 (which corresponds to the C-4 proton in the unbrominated parent compound) and the retention of a sharp singlet at δ 8.36 (the C-3 proton) proves that electrophilic substitution occurred exclusively at C-4. Furthermore, the mass spectrum exhibits a classic 1:1 isotopic doublet at m/z 241 and 243, which is the universal hallmark of a mono-brominated species [1].

Table 2: Spectroscopic Validation Data

Analytical TechniqueParametersObserved SignalsStructural Assignment
1 H NMR 200 MHz, CDCl 3​ δ 8.36 (s, 1H)C-3 Isothiazole proton
δ 7.66−7.58 (m, 2H)Phenyl ortho-protons
δ 7.52−7.43 (m, 3H)Phenyl meta/para-protons
13 C NMR 50.3 MHz, CDCl 3​ δ 161.0, 159.5C-3, C-5 Isothiazole carbons
δ 129.8, 129.2, 129.0, 128.4Phenyl carbons
δ 106.0C-4 (Brominated carbon)
Mass Spectrometry EI, m/z (%)243 (4.8), 242 (10.4), 241 (100)M + and isotopic variants

Synthesis Methodologies

Regioselective Electrophilic Bromination

The synthesis of 4-bromo-5-phenylisothiazole is achieved via the direct electrophilic aromatic substitution of 5-phenylisothiazole.

Causality of Experimental Design: The C-4 position of the isothiazole ring is the most electron-rich site, as it is flanked by the electron-withdrawing nitrogen and sulfur atoms. Glacial acetic acid is selected as the solvent because it provides a polar, protic medium that stabilizes the transient bromonium ion intermediate. Anhydrous potassium acetate is a critical additive; it acts as a mild acid scavenger to neutralize the hydrobromic acid (HBr) generated during the reaction. Without this buffer, the accumulation of HBr would protonate the isothiazole nitrogen, deactivating the ring and stalling the reaction kinetics.

Step-by-Step Protocol:

  • Reaction Assembly: In a round-bottom flask, combine 5-phenylisothiazole (8.8 mmol), anhydrous potassium acetate (14.0 mmol), and glacial acetic acid (30 mL). Stir to ensure a homogeneous suspension.

  • Electrophile Addition: Add elemental bromine (28.2 mmol) dropwise over a period of 30 minutes. Note: Slow addition controls the exothermic nature of the reaction and minimizes poly-halogenation.

  • Thermal Activation: Stir the mixture at room temperature overnight to ensure thorough mixing, followed by refluxing for 2 hours to drive the reaction to completion.

  • Quenching: Cool the mixture to room temperature. Slowly add aqueous sodium bisulfite (33%, 10 mL) to reduce any unreacted molecular bromine, mitigating oxidative side reactions during workup.

  • Extraction: Basify the solution with aqueous sodium hydroxide (20%) to neutralize the acetic acid, then extract the aqueous layer with dichloromethane (3 × 80 mL).

  • Purification & Validation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , evaporate the solvent, and distill the crude product (Kugelrohr, 130 °C, 0.5 Torr). The product yields a colorless liquid that solidifies into a white solid (89.8% yield). Self-Validation: Confirm the disappearance of the starting material via TLC and verify the mono-bromination via the MS isotopic pattern.

Synthetic Workflow Diagram

Workflow A 5-Phenylisothiazole B Bromination (Br2, KOAc, AcOH) A->B Electrophilic Substitution C 4-Bromo-5-phenylisothiazole B->C 89.8% Yield D Lithium-Halogen Exchange (t-BuLi, -110°C) C->D Regioselective Metallation H Cross-Coupling (Suzuki/Stille) C->H Pd-Catalyzed E 4-Lithio-5-phenylisothiazole D->E Reactive Intermediate F Electrophilic Quench (e.g., CH3OD) E->F Nucleophilic Attack G 4-Deuterio-5-phenylisothiazole F->G Isotopic Labeling I 4-Aryl-5-phenylisothiazole H->I C-C Bond Formation

Figure 1: Synthetic pathways and downstream functionalization of 4-Bromo-5-phenylisothiazole.

Reactivity and Downstream Functionalization

Lithium-Halogen Exchange

The C-4 bromine atom is highly susceptible to lithium-halogen exchange, allowing for the generation of a reactive carbanion that can be trapped by various electrophiles (e.g., for isotopic labeling or carbon-carbon bond formation) [1].

Causality of Experimental Design: Isothiazoles are highly sensitive heterocycles. At standard or slightly depressed temperatures (e.g., -78 °C), the 4-lithio intermediate can undergo rapid ring fragmentation (cleavage of the weak N-S bond) or nucleophilic attack by the alkyllithium reagent. Maintaining strict cryogenic conditions (-110 °C using an ethanol/liquid nitrogen bath) kinetically traps the organolithium species, preserving the integrity of the heteroaromatic ring until the electrophile is introduced.

Step-by-Step Protocol:

  • Cryogenic Setup: Dissolve 4-bromo-5-phenylisothiazole (6.0 mmol) in anhydrous ether (30 mL) under a strict argon atmosphere. Cool the flask to −110 °C.

  • Lithiation: Add tert-butyllithium (1.7 M in pentane, 6.8 mmol) dropwise. Stir the solution at −110 °C for 1 hour to ensure complete lithium-halogen exchange, forming the 4-lithio-5-phenylisothiazole intermediate.

  • Electrophilic Trapping: Quench the reaction by adding an electrophile, such as CH 3​ OD (4.0 mL), to generate the deuterated analog.

  • Recovery: Allow the suspension to warm to room temperature naturally. Filter the mixture and concentrate the filtrate. Self-Validation: The resulting mass spectrum must show a molecular ion shift (e.g., m/z 162 for the deuterated product) with no signal at the unlabelled mass, confirming 100% conversion.

Palladium-Catalyzed Cross-Coupling

4-Bromo-5-phenylisothiazole is a highly competent electrophile in transition-metal-catalyzed cross-coupling reactions. Researchers leverage this reactivity to synthesize complex 3,4,5-triarylisothiazoles. As demonstrated in recent studies, regioselective Suzuki, Stille, and Negishi reactions occur efficiently at the C-4 position of haloisothiazoles, enabling the rapid expansion of structure-activity relationship (SAR) libraries [2].

Applications in Drug Discovery

The isothiazole scaffold is heavily utilized in the design of targeted therapeutics, particularly in oncology. Substituted isothiazole rings display a wide range of pharmacological activities, including serving as potent MEK1 and MEK2 kinase inhibitors [3].

The introduction of a halogen (like bromine) at the C-4 position alters the lipophilicity and the electrostatic potential of the molecule, parameters that are critical for binding affinity within the hydrophobic pockets of kinase enzymes.

MEK_Logic N1 Isothiazole Scaffold N2 C4-Halogenation (Br/I insertion) N1->N2 Optimization N3 Steric & Electronic Tuning N2->N3 SAR Development N4 MEK1/2 Kinase Binding N3->N4 Target Affinity N5 Tumor Suppression N4->N5 Pathway Inhibition

Figure 2: Pharmacological optimization logic of isothiazole derivatives for MEK inhibition.

References

  • Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • 3,4,5-Triarylisothiazoles via C–C coupling chemistry. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • In Silico Exploration for Identifying Structure-Activity Relationship of MEK Inhibition and Oral Bioavailability for Isothiazole Derivatives. Molecules (via ResearchGate). Available at:[Link]

Exploratory

In-Depth Technical Guide: Molecular Weight and Exact Mass Analysis of 4-Bromo-5-phenylisothiazole

Executive Summary In the realm of medicinal chemistry and advanced materials synthesis, 1,2-heteroazoles such as isothiazoles serve as critical bioisosteres and structural scaffolds. Specifically, 4-Bromo-5-phenylisothia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced materials synthesis, 1,2-heteroazoles such as isothiazoles serve as critical bioisosteres and structural scaffolds. Specifically, 4-Bromo-5-phenylisothiazole (CAS: 284680-72-4) is a highly valued halogenated building block utilized in regiocontrolled C–C coupling chemistries (e.g., Suzuki, Stille, and Negishi reactions) to generate complex triarylisothiazoles.

As a Senior Application Scientist, I have structured this technical whitepaper to provide a rigorous breakdown of the compound's exact mass characteristics, the mechanistic causality behind its synthesis, and the analytical workflows required for its self-validating mass spectrometry (MS) characterization.

Chemical Identity and Fundamental Properties

Understanding the precise mass characteristics of 4-Bromo-5-phenylisothiazole is paramount for high-resolution mass spectrometry (HRMS) validation. Relying on the average molecular weight is insufficient for structural confirmation due to the profound isotopic signature of the bromine atom.

Quantitative Data Summaries

Table 1: Fundamental Physicochemical Properties

PropertyValue
IUPAC Name 4-Bromo-5-phenylisothiazole
CAS Registry Number 284680-72-4[1]
Molecular Formula C₉H₆BrNS
Average Molecular Weight 240.12 g/mol
Exact Mass (Monoisotopic, ⁷⁹Br) 238.9404 Da
Exact Mass (Isotopic, ⁸¹Br) 240.9384 Da

Table 2: Exact Mass Contributions (Monoisotopic ⁷⁹Br)

ElementIsotopeQuantityExact Mass per Atom (Da)Total Contribution (Da)
Carbon¹²C912.00000108.00000
Hydrogen¹H61.007836.04698
Nitrogen¹⁴N114.0030714.00307
Sulfur³²S131.9720731.97207
Bromine⁷⁹Br178.9183478.91834
Total 238.94046

Mechanistic Insights into Synthesis and MS Analysis

Causality in Electrophilic Bromination

The synthesis of 4-bromo-5-phenylisothiazole relies on the electrophilic aromatic substitution of 5-phenylisothiazole. The regioselectivity of this reaction is not random; it is strictly governed by the electronic distribution within the isothiazole ring. The nitrogen and sulfur heteroatoms exert inductive electron-withdrawing effects, but the C-4 position remains the most electron-rich site (analogous to the β-position in thiophenes). Consequently, C-4 is the kinetically and thermodynamically favored site for electrophilic attack by Br₂[2].

  • Role of Potassium Acetate (KOAc): KOAc is not merely a buffer; it acts as a critical proton scavenger. As the bromination proceeds, hydrobromic acid (HBr) is generated. KOAc neutralizes the HBr, preventing the protonation of the isothiazole nitrogen, which would otherwise deactivate the ring and halt the reaction.

  • Role of Sodium Bisulfite (NaHSO₃): Added during the workup phase, NaHSO₃ serves as a reducing agent to quench any unreacted, highly reactive elemental bromine (Br₂ → 2Br⁻). This prevents oxidative degradation of the product and avoids over-bromination side reactions.

Self-Validating Mass Spectrometry (Isotopic Signatures)

When analyzing 4-bromo-5-phenylisothiazole via MS, the protocol acts as a self-validating system due to bromine's natural isotopic distribution. Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

Therefore, a successful synthesis is unequivocally confirmed not by a single mass peak, but by the presence of a 1:1 intensity doublet separated by exactly 2.00 Da. In Electron Ionization (EI-MS), the molecular ion [M]⁺ will present at m/z 239 and m/z 241[2]. In Electrospray Ionization (ESI-MS) positive mode, the protonated adduct [M+H]⁺ will appear at m/z 240 and m/z 242. If this distinct 1:1 doublet is absent, the compound is either not brominated or has undergone debromination during ionization.

Experimental Workflows

Synthesis Protocol

Adapted from the validated methodology by Pavlik et al. (2000)[2].

  • Initialization: To a round-bottom flask, add 5-phenylisothiazole (8.8 mmol), anhydrous potassium acetate (14.0 mmol), and 30 mL of glacial acetic acid. Stir the mixture at room temperature until homogenized.

  • Electrophilic Addition: Add elemental bromine (28.2 mmol) dropwise over a period of 30 minutes. Caution: Perform in a well-ventilated fume hood due to Br₂ toxicity.

  • Reaction Propagation: Stir the reaction mixture at room temperature overnight to ensure complete conversion, followed by refluxing for 2 hours to drive the reaction to thermodynamic completion.

  • Quenching: Cool the mixture to room temperature. Slowly add 10 mL of 33% aqueous sodium bisulfite (NaHSO₃) to reduce residual bromine.

  • Neutralization & Extraction: Basify the solution using 20% aqueous sodium hydroxide (NaOH). Extract the aqueous layer with dichloromethane (3 × 80 mL).

  • Drying & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to dryness. Purify the crude yellow solid via Kugelrohr distillation (130 °C, 0.5 Torr) to yield 4-bromo-5-phenylisothiazole as a white solid (Yield: ~90%).

SynthesisWorkflow Start 5-Phenylisothiazole (Starting Material) Reagents Add Br₂, KOAc in Glacial AcOH Start->Reagents Reaction Stir overnight (RT) Reflux 2h Reagents->Reaction Quench Quench with 33% NaHSO₃ Basify with 20% NaOH Reaction->Quench Extract Extract with CH₂Cl₂ Dry over Na₂SO₄ Quench->Extract Purify Kugelrohr Distillation (130 °C, 0.5 Torr) Extract->Purify Product 4-Bromo-5-phenylisothiazole (Yield: ~90%) Purify->Product

Step-by-step synthesis workflow for 4-bromo-5-phenylisothiazole.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Dissolve 1 mg of purified 4-bromo-5-phenylisothiazole in 1 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock. Dilute to a final concentration of 1 µg/mL using a 50:50 MeOH:Water mixture containing 0.1% Formic Acid (to promote ionization).

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix to ensure mass accuracy within < 5 ppm.

  • Ionization: Inject the sample into the ESI source operating in Positive Ion Mode (+ESI). Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Data Acquisition: Scan across a mass range of m/z 100 to 500.

  • Data Processing: Extract the ion chromatogram for the exact masses m/z 239.9482 ([M(⁷⁹Br)+H]⁺) and m/z 241.9462 ([M(⁸¹Br)+H]⁺). Verify the 1:1 isotopic ratio to self-validate the presence of the intact brominated species.

HRMSWorkflow Sample Sample Prep (1 µg/mL in MeOH) Ionization ESI / EI Source (Positive Ion Mode) Sample->Ionization MassAnalyzer TOF / Orbitrap Mass Analyzer Ionization->MassAnalyzer Detection Isotopic Detection ⁷⁹Br & ⁸¹Br Doublet MassAnalyzer->Detection Data Data Processing (Exact Mass Calculation) Detection->Data

High-Resolution Mass Spectrometry (HRMS) workflow for isotopic analysis.

References

  • Pavlik, J. W., et al. "Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways." The Journal of Organic Chemistry - ACS Publications, 2000. 2

  • "3,4,5-Triarylisothiazoles via C–C coupling chemistry." RSC Publishing, 2007.

  • "284680-72-4 | 4-Bromo-5-phenylisothiazole." ChemScene. 1

Sources

Foundational

A Technical Guide to the Mechanism of Action of 4-Bromo-5-Phenylisothiazole Derivatives

Abstract: This technical guide provides an in-depth exploration of the mechanisms of action for 4-bromo-5-phenylisothiazole derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth exploration of the mechanisms of action for 4-bromo-5-phenylisothiazole derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The isothiazole scaffold is a key pharmacophore that imparts diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][2] This document synthesizes current research to provide drug development professionals, researchers, and scientists with a comprehensive understanding of the molecular targets and cellular pathways modulated by these compounds. We will delve into specific mechanisms, including enzyme inhibition and disruption of cellular structures, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses to guide future research and development.

Introduction to Isothiazole Derivatives

The Isothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isothiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 2, respectively. This arrangement, isomeric to the more common thiazole ring, creates a unique electronic and structural profile, making it a "privileged scaffold" in drug design.[2] Isothiazole derivatives are known to engage in a variety of non-covalent interactions with biological macromolecules, contributing to their broad spectrum of pharmacological activities.[1] The incorporation of a 4-bromo and a 5-phenyl substituent creates a specific chemical entity with distinct properties, which has been investigated for various therapeutic applications, including anticancer, antibacterial, and anti-inflammatory roles.[1][3]

Therapeutic Potential of 4-Bromo-5-Phenylisothiazole Analogs

The functionalization of the isothiazole core, particularly with a bromophenyl group, has given rise to derivatives with potent and often targeted biological activities. Research has highlighted their promise in several key therapeutic areas:

  • Anticancer Activity: Derivatives have been shown to induce cell death in various cancer cell lines, including breast and lung cancer.[4][5][6] The mechanisms are often multifactorial, involving the induction of apoptosis and the inhibition of key proteins involved in cell proliferation and survival.[4][7]

  • Antimicrobial Efficacy: These compounds have demonstrated notable activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.[3][5] Their mode of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity.[4][8]

  • Anti-inflammatory Effects: A significant mechanism involves the modulation of inflammatory signaling pathways. By inhibiting key kinases like p38 MAP kinase, these derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α.[9]

Core Mechanisms of Action

The therapeutic effects of 4-bromo-5-phenylisothiazole derivatives are underpinned by their interaction with specific molecular targets. The following sections detail the primary mechanisms identified through extensive research, with a focus on enzyme inhibition as a central mode of action.

Enzyme Inhibition: A Primary Mode of Action

The mitogen-activated protein (MAP) kinase pathways are crucial signaling cascades that regulate cellular processes like inflammation, proliferation, and apoptosis. The p38 MAP kinase is particularly vital in the inflammatory response, where its activation leads to the production of tumor necrosis factor-alpha (TNF-α). A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues, structurally related to the isothiazole core, were identified as potent inhibitors of p38 MAP kinase.[9] This inhibition directly blocks the signaling cascade responsible for TNF-α release from monocytic cells, demonstrating a clear anti-inflammatory mechanism.[9] This targeted inhibition presents a promising strategy for treating inflammatory conditions like rheumatoid arthritis.[9]

p38_pathway cluster_cell Cellular Environment LPS Inflammatory Stimulus (e.g., LPS) MKKs Upstream Kinases (MKK3/6) LPS->MKKs Activates p38 p38 MAP Kinase MKKs->p38 Phosphorylates & Activates TF Transcription Factors (e.g., ATF2) p38->TF Activates TNFa_Gene TNF-α Gene Transcription TF->TNFa_Gene Induces TNFa TNF-α Release TNFa_Gene->TNFa Inflammation Inflammatory Response TNFa->Inflammation Inhibitor 4-Bromo-5-phenylisothiazole Derivative Inhibitor->p38 Inhibits

Caption: p38 MAP kinase signaling pathway and point of inhibition.

In the realm of antimicrobial action, bacterial DNA gyrase is a critical target. This enzyme is essential for maintaining DNA topology during replication, and its inhibition leads to rapid bacterial cell death. A series of novel phenol derivatives featuring a 4-bromo substitution were found to strongly inhibit S. aureus and B. subtilis DNA gyrase, with IC50 values as low as 0.18 µg/mL.[8] This mechanism highlights a specific and effective pathway for the antibacterial activity of compounds containing the bromo-phenyl moiety.[8]

Derivatives based on the broader thiazole and benzothiazole scaffolds have been developed as potent and selective inhibitors of enzymes crucial to neurological function.

  • Monoamine Oxidase B (MAO-B): Benzothiazole derivatives have been identified as potent, selective, and reversible inhibitors of MAO-B, an enzyme involved in dopamine metabolism.[10] This makes them promising candidates for the treatment of Parkinson's disease.[10]

  • Fatty Acid Amide Hydrolase (FAAH): 4-phenyl-thiazole-based compounds have been developed as potent dual inhibitors of FAAH and soluble epoxide hydrolase (sEH), enzymes involved in pain and inflammation signaling.[11]

Anticancer Activity: Multi-Targeted Effects

The microtubule network is a cornerstone of cell division, making it a prime target for anticancer drugs. Certain isoxazole analogues, which share structural similarities with isothiazoles, have been identified as potent inhibitors of tubulin polymerization that act by binding to the colchicine site.[12] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis in cancer cells.[12] This mechanism is a well-established strategy in cancer chemotherapy, and the isothiazole scaffold represents a promising platform for developing new agents in this class.

Beyond specific enzyme targets, a general mechanism for the anticancer activity of these derivatives is the induction of programmed cell death, or apoptosis.[4] This can be triggered through various means, including the modulation of complex signaling pathways or the generation of DNA damage within cancer cells.[4] For example, one thiourea derivative containing a bromo-phenyl group proved lethal to the HS 578T breast cancer cell line with an IC50 value of just 0.8 µM.[6]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanisms described, a series of standardized in vitro assays are essential. The following protocols represent self-validating systems for assessing enzyme inhibition and cellular effects.

Protocol: In Vitro Kinase Inhibition Assay (p38 MAP Kinase)
  • Objective: To quantify the inhibitory effect of a 4-bromo-5-phenylisothiazole derivative on p38 MAP kinase activity.

  • Causality: This assay directly measures the phosphorylation of a substrate by the kinase. A reduction in signal in the presence of the test compound indicates inhibition. A fluorometric readout is chosen for its high sensitivity and wide dynamic range.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, recombinant human p38 kinase, a suitable fluorescent peptide substrate, and ATP. Dissolve the test compound in DMSO to create a stock solution.

    • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (serial dilution), and the p38 kinase. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubation: Incubate the plate at 30°C for 60 minutes to allow for phosphorylation.

    • Detection: Terminate the reaction and measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of a derivative that prevents visible microbial growth.

  • Causality: This assay establishes the bacteriostatic or bactericidal potential of a compound. The turbidimetric method, which measures the optical density of the bacterial suspension, provides a quantitative measure of growth.[3]

  • Methodology:

    • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using sterile growth medium (e.g., Mueller-Hinton broth).

    • Inoculation: Add a standardized inoculum of the target bacterium (e.g., S. aureus) to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Endpoint Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, read the optical density (OD) at 600 nm using a plate reader.

Workflow: Computational Docking for Target Identification
  • Objective: To predict the binding mode and affinity of a derivative to a putative protein target.

  • Causality: This in silico workflow provides a structural hypothesis for the observed biological activity, guiding further experimental validation. By visualizing the interactions (e.g., hydrogen bonds, hydrophobic contacts), it explains the basis of affinity and selectivity.

  • Workflow:

docking_workflow PDB 1. Target Selection (e.g., p38 Kinase from PDB) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Dock 4. Molecular Docking (e.g., AutoDock Vina) PrepProt->Dock PrepLig 3. Ligand Preparation (Generate 3D structure, assign charges) PrepLig->Dock Analyze 5. Pose Analysis (Binding energy, interactions) Dock->Analyze Validate 6. Experimental Validation (In vitro enzyme assay) Analyze->Validate Hypothesis for

Caption: A typical workflow for molecular docking studies.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. Analysis of various analogs has provided key insights into the features that govern potency and selectivity.

  • Role of the Bromo-Phenyl Group: The presence of a halogen, such as bromine, on the phenyl ring is a recurring feature in active compounds. An electron-withdrawing group at the para-position of the phenyl ring attached to a thiazole core has been shown to correlate with good antibacterial activity.[3]

  • Substitutions and Activity: Modifications to the core structure can dramatically alter the biological target and potency. For instance, different substitutions on the phenyl ring of 4-phenyl-thiazole analogs significantly impacted their inhibitory potency against FAAH and sEH.[11]

Table 1: Summary of Biological Activity for Selected Thiazole/Isothiazole Derivatives

Compound IDStructure DescriptionTarget/AssayActivity (IC50 / MIC)Reference
11d 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazoleA549 Cancer CellsIC50: 62.5 µg/mL[5]
88 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T Breast CancerIC50: 0.8 µM[6]
3h 4-bromo-2-(...-1-(phenylsulfonyl)-...-pyrazol-5-yl)phenol derivativeB. subtilis DNA gyraseIC50: 0.18 µg/mL[8]
3h 4-bromo-2-(...-1-(phenylsulfonyl)-...-pyrazol-5-yl)phenol derivativeB. subtilis (MIC)MIC: 0.39 µg/mL[8]
7g 4-phenyl-5-pyridyl-1,3-thiazole analoguep38 MAP KinasePotent Inhibition[9]

Conclusion and Future Directions

4-Bromo-5-phenylisothiazole derivatives and their structural analogs represent a versatile class of compounds with significant therapeutic potential. Their primary mechanism of action appears to be targeted enzyme inhibition, affecting a range of proteins from bacterial DNA gyrase to human protein kinases involved in inflammation. The multi-targeted nature of these compounds in cancer, involving both cytoskeletal disruption and apoptosis induction, further underscores their potential.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets for derivatives that show potent whole-cell activity but have an unknown mechanism.

  • Selectivity Profiling: Screening lead compounds against panels of related enzymes (e.g., a kinome scan) to understand their selectivity profile and predict potential off-target effects.

  • Optimization of ADME Properties: Building upon promising leads to improve pharmacokinetic properties, such as solubility and metabolic stability, to generate viable clinical candidates.[3][9]

By leveraging the established mechanistic understanding and applying the robust experimental workflows outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the 4-bromo-5-phenylisothiazole scaffold.

References

  • EvitaChem. (n.d.). Buy 4-Bromo-5-methyl-2-phenylthiazole (EVT-12464341).
  • ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • MDPI. (2023, January 17). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • Sharma, D., et al. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC.
  • Benchchem. (n.d.). 4,5-Dibromo-2-phenylthiazole | 105361-77-1.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • eScholarship.org. (2023, February 1). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect.
  • PMC. (n.d.). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia.
  • Bentham Science. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity.
  • ResearchGate. (2023, January 5). (PDF) Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • PMC. (2024, August 8). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats.
  • PMC. (n.d.). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents.
  • PubMed. (2024, September 5). Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC.
  • PubMed. (2005, April 15). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors.
  • Semantic Scholar. (n.d.). 5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t.

Sources

Exploratory

Comprehensive Technical Guide &amp; Laboratory Safety Data Sheet: 4-Bromo-5-phenylisothiazole

Executive Summary 4-Bromo-5-phenylisothiazole (CAS: 284680-72-4) is a highly specialized heterocyclic building block utilized extensively in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-5-phenylisothiazole (CAS: 284680-72-4) is a highly specialized heterocyclic building block utilized extensively in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) and advanced photochemical transposition studies. Due to the electron-deficient nature of the isothiazole core, handling and synthesizing this compound require a rigorous understanding of its reactivity profile. This whitepaper provides a causality-driven methodology for its synthesis, physicochemical profiling, and a self-validating laboratory safety framework.

Chemical Identity & Physicochemical Profiling

Understanding the physical properties of 4-Bromo-5-phenylisothiazole is critical for predicting its behavior in solution and its phase-partitioning during reaction workups. The quantitative data is summarized below.

PropertyValue / Description
Chemical Name 4-Bromo-5-phenylisothiazole
CAS Registry Number 284680-72-4
Molecular Formula C9​H6​BrNS
Molecular Weight 240.12 g/mol
Appearance White solid
Melting Point 50–52 °C
SMILES Code Brc1c(scnc1)c2ccccc2
Solubility Soluble in dichloromethane, ether, and chloroform

Synthesis & Experimental Workflow

Mechanistic Rationale

The synthesis of 4-bromo-5-phenylisothiazole relies on the electrophilic aromatic substitution (EAS) of 5-phenylisothiazole. In the isothiazole ring, the nitrogen and sulfur heteroatoms exert a strong electron-withdrawing effect, deactivating the C-3 and C-5 positions. Consequently, the C-4 position remains the most electron-rich (or least deactivated) site, dictating absolute regioselectivity during bromination [1].

Step-by-Step Methodology

The following protocol is adapted from the foundational work by Pavlik et al. (2000)[1], optimized for safety and yield.

  • Reagent Preparation: In a rigorously dried, round-bottom flask equipped with a magnetic stir bar, dissolve 5-phenylisothiazole (8.8 mmol) in 30 mL of glacial acetic acid.

    • Causality: Glacial acetic acid acts as a polar protic solvent that stabilizes the transient bromonium ion intermediate during the EAS process.

  • Buffer Addition: Add anhydrous potassium acetate (14.0 mmol) to the stirring solution.

    • Causality: Potassium acetate serves as a mild acid scavenger. It neutralizes the highly corrosive hydrogen bromide ( HBr ) gas generated as a byproduct, preventing acid-catalyzed degradation of the isothiazole ring.

  • Electrophile Introduction: Slowly add bromine ( Br2​ , 28.2 mmol) dropwise over 30 minutes.

    • Critical Safety Step: This must be performed in a fume hood due to the severe inhalation hazard of Br2​ vapors.

  • Reaction Maturation: Stir the mixture at room temperature overnight, followed by refluxing for 2 hours to drive the reaction to completion.

  • Quenching: Cool the mixture to room temperature and carefully treat with 10 mL of 33% aqueous sodium bisulfite ( NaHSO3​ ).

    • Causality: Sodium bisulfite acts as a reducing agent, converting unreacted, volatile Br2​ into benign, water-soluble bromide ions ( Br− ), neutralizing the oxidative hazard prior to extraction.

  • Extraction & Purification: Basify the solution with 20% aqueous sodium hydroxide. Extract with dichloromethane ( 3×80 mL), dry over anhydrous Na2​SO4​ , and evaporate. Purify via Kugelrohr distillation (130 °C, 0.5 Torr) to yield the product as a white solid (approx. 89.8% yield).

SynthesisWorkflow A 5-Phenylisothiazole + Glacial AcOH B Add KOAc (Acid Scavenger) A->B C Dropwise Br2 (Electrophile) B->C D Stir RT -> Reflux 2h (EAS at C-4) C->D Regioselective Bromination E Quench: Aq. NaHSO3 (Reduce excess Br2) D->E F Extraction & Distillation (Kugelrohr 130°C) E->F G 4-Bromo-5-phenylisothiazole (White Solid) F->G ~90% Yield

Workflow for the regioselective electrophilic bromination of 5-phenylisothiazole.

Mechanistic Toxicology & Hazard Assessment

As an aryl bromide containing a heteroaromatic core, 4-bromo-5-phenylisothiazole presents specific toxicological risks. According to standard chemical safety databases [2], it is classified under GHS as a potential irritant and harmful substance (H302).

  • Electrophilic Hazard Rationale: While aryl bromides are generally less reactive toward SN​2 displacement than alkyl bromides, the electron-withdrawing isothiazole ring increases the electrophilicity of the C-4 position. Under biological conditions, there is a theoretical risk of nucleophilic aromatic substitution ( SN​Ar ) by cellular thiols (e.g., glutathione or cysteine residues in proteins), leading to protein arylation and subsequent inflammatory or allergic responses.

  • Acute Toxicity: Harmful if swallowed. Causes skin irritation and serious eye irritation.

HazardPathway A 4-Bromo-5-phenylisothiazole Exposure B Dermal / Ocular Contact A->B C Inhalation / Ingestion A->C D Potential Protein Arylation (Electrophilic Halogen) B->D C->D E Corneal Damage / Dermatitis D->E Local Tissue Response F Gastrointestinal Toxicity (H302) D->F Systemic Response

Mechanistic hazard pathway illustrating exposure routes and resulting toxicological effects.

Self-Validating Laboratory Safety Protocols

To ensure a self-validating safety environment, protocols must inherently verify their own efficacy through observable indicators.

Engineering Controls & PPE
  • Ventilation: All handling must occur in a chemical fume hood with a verified face velocity of 80–120 fpm.

  • Glove Selection: Standard nitrile gloves (minimum 4 mil thickness) are required. Self-Validation: Inspect gloves for discoloration or swelling; aryl bromides can slowly permeate thin nitrile. If a spill occurs on the glove, immediately doff, wash hands, and don a new pair.

  • Eye Protection: Splash-proof chemical safety goggles.

Emergency Response & Spill Decontamination
  • Solid Spills: Do not dry sweep. Moisten the solid with a minimal amount of isopropanol to suppress dust formation, then collect using a non-sparking tool.

  • Chemical Quenching (Self-Validating Step): If the compound is dissolved in an organic solvent and spills, absorb with an inert material (e.g., vermiculite). To ensure no residual electrophilic hazard remains on the benchtop, wash the area with a dilute solution of sodium methoxide in methanol, followed by copious amounts of water. The disappearance of the organic residue visually validates the decontamination.

References

  • Pavlik, J. W., & Tongcharoensirikul, P. (2000). Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways. The Journal of Organic Chemistry, 65(12), 3626-3632.[Link]

Foundational

The Solubility Profile and Dissolution Kinetics of 4-Bromo-5-phenylisothiazole in Organic Solvents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 4-Bromo-5-phenylisothiazole (CAS: 284680-72-4)[1] is a versatile halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

4-Bromo-5-phenylisothiazole (CAS: 284680-72-4)[1] is a versatile halogenated heterocyclic scaffold critical to the synthesis of biologically active triarylisothiazoles, MEK inhibitors, and complex agrochemicals. Because downstream functionalization—such as palladium-catalyzed cross-couplings and cryogenic lithiation—is entirely phase-dependent, mastering the solvation thermodynamics of this compound is non-negotiable. This whitepaper provides an in-depth analysis of its solubility profile, detailing the physicochemical causality behind solvent selection and providing a self-validating protocol for thermodynamic solubility quantification.

Physicochemical Drivers of Solvation Thermodynamics

To predict and manipulate the solubility of 4-bromo-5-phenylisothiazole (Molecular Weight: 240.12 g/mol )[1], one must analyze its dual-character molecular architecture. The compound exists as a white crystalline solid at standard temperature and pressure, exhibiting a melting point of 50−52 °C[2].

The dissolution of this crystalline lattice in an organic solvent requires overcoming the solid-state lattice energy. This is achieved via two primary structural features:

  • The Lipophilic Phenyl Ring: Drives solubility in non-polar and aromatic solvents (e.g., benzene, toluene) through London dispersion forces and extensive π−π stacking interactions[2].

  • The Polarizable Isothiazole Core & Bromine Substituent: The heteroaromatic ring (containing nitrogen and sulfur) coupled with the highly electronegative bromine atom at the C-4 position generates a significant permanent dipole moment. This structural asymmetry facilitates rapid dissolution in polar aprotic and halogenated solvents via dipole-induced dipole interactions.

Causality in Solvent Selection: The relatively low melting point (50−52 °C) indicates a moderately weak crystal lattice, which explains why the compound exhibits broad solubility across a wide range of organic solvents rather than requiring aggressive, high-boiling polar solvents like DMSO or DMF for basic dissolution.

Empirical Solubility Profile in Key Organic Solvents

Based on established synthetic workflows and extraction protocols, the solubility profile of 4-bromo-5-phenylisothiazole can be categorized by the dominant solvation mechanism. The table below synthesizes quantitative polarity data with empirical application outcomes.

Organic SolventPolarity Index (P')Dominant Solvation MechanismEmpirical Application & Solubility Profile
Dichloromethane (DCM) 3.1Dipole-induced dipoleHigh: Utilized as the primary liquid-liquid extraction solvent during synthesis due to excellent phase separation[2].
Diethyl Ether 2.8Lewis acid-base coordinationHigh: Critical for dissolving the compound prior to cryogenic (-110 °C) lithium-halogen exchange[2].
Benzene / Toluene 2.7 / 2.4 π−π stacking, dispersionHigh: Serves as the optimal homogeneous medium for photochemical irradiation and phototransposition[2].
Tetrahydrofuran (THF) 4.0Dipole-dipole, coordinationHigh: The preferred solvent for transition-metal catalyzed Suzuki and Ullmann-type couplings[3].
Glacial Acetic Acid 6.2Hydrogen bonding (acceptor)Moderate-High: Acts as a reactive solvent medium during the initial bromination of 5-phenylisothiazole[2].

Self-Validating Protocol for Thermodynamic Solubility Determination

Standard gravimetric solubility tests are prone to severe errors due to solvent evaporation and the inclusion of colloidal suspensions. As a Senior Application Scientist, I mandate the use of a Self-Validating Isothermal Shake-Flask Method coupled with HPLC-UV . This protocol ensures that the measured concentration represents a true thermodynamic equilibrium rather than a metastable supersaturated state.

Step-by-Step Methodology
  • Dual-Approach Equilibration (The Validation Step):

    • Vial A (Approach from Undersaturation): Add 100 mg of 4-bromo-5-phenylisothiazole to 2.0 mL of the target organic solvent in a sealed borosilicate glass vial. Agitate isothermally at 25.0 ± 0.1 °C for 48 hours.

    • Vial B (Approach from Supersaturation): Add 100 mg of the compound to 2.0 mL of the solvent. Heat to 35 °C for 2 hours to force supersaturation, then cool and agitate at 25.0 ± 0.1 °C for 48 hours.

    • Causality: If the final quantified concentrations in Vial A and Vial B are statistically identical, thermodynamic equilibrium is definitively confirmed.

  • Phase Separation & Colloidal Verification:

    • Extract 1.0 mL of the suspension and filter through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) is chosen for its universal chemical inertness, preventing extractable polymer contaminants from interfering with the analysis of aggressive solvents like DCM or THF.

    • Tyndall Check: Pass a 650 nm laser pointer through the filtrate. The absence of beam scattering confirms a true molecular solution, eliminating false positives from micro-crystalline colloids.

  • HPLC-UV Quantification:

    • Dilute the filtrate 1:100 in the mobile phase (e.g., Acetonitrile/Water).

    • Analyze via HPLC utilizing a UV detector set to 254 nm. The extensive π -conjugation of the phenylisothiazole system provides a robust chromophore, allowing for highly accurate quantification against a standard calibration curve.

SolubilityProtocol A 1. Dual-Approach Saturation Undersaturation vs. Supersaturation B 2. Isothermal Agitation 48h at 25.0 ± 0.1 °C A->B C 3. Phase Separation 0.22 µm PTFE + Tyndall Check B->C D 4. Quantification HPLC-UV at 254 nm C->D

Figure 1: Self-validating workflow for determining the thermodynamic solubility of isothiazole derivatives.

Solvation Strategies in Advanced Synthetic Workflows

The solubility profile of 4-bromo-5-phenylisothiazole directly dictates the success of its downstream functionalization. Two primary synthetic pathways highlight the critical nature of solvent selection:

A. Cryogenic Lithium-Halogen Exchange

To synthesize 4-deuterio-5-phenylisothiazole or other C-4 substituted derivatives, the compound must undergo lithium-halogen exchange using tert-butyllithium[2].

  • Solvent Choice: Anhydrous diethyl ether.

  • Causality: The reaction must be performed at extreme cryogenic temperatures (−110 °C) to prevent the highly reactive 4-lithio-5-phenylisothiazole intermediate from undergoing unwanted side reactions[2]. Diethyl ether remains fluid at this temperature and acts as a Lewis base, coordinating its oxygen lone pairs to the lithium cation, thereby stabilizing the organolithium intermediate.

B. Palladium-Catalyzed Cross-Couplings

4-Bromo-5-phenylisothiazole is a prime candidate for regiospecific Ullmann-type homocouplings and Suzuki cross-couplings[3].

  • Solvent Choice: THF or Toluene.

  • Causality: The synthesis of complex architectures like 3,3′-bi(4-bromo-5-phenylisothiazole) requires a solvent that can simultaneously dissolve the lipophilic isothiazole substrate and support the catalytic cycle of the palladium complex[3]. THF provides the necessary dipole moment to stabilize the oxidative addition transition state, while its boiling point (66 °C) allows for mild thermal activation of the catalyst.

ReactionPathway Core 4-Bromo-5-phenylisothiazole Solv1 Anhydrous Ether (-110°C) Core->Solv1 Dissolution Solv2 THF / Toluene (+ Pd Catalyst) Core->Solv2 Dissolution Rxn1 Lithium-Halogen Exchange Solv1->Rxn1 t-BuLi Rxn2 Ullmann / Suzuki Coupling Solv2->Rxn2 Heat Prod1 4-Lithio-5-phenylisothiazole Rxn1->Prod1 Prod2 3,3'-bi(4-bromo-5-phenylisothiazole) Rxn2->Prod2

Figure 2: Solvent-dependent reaction pathways for 4-Bromo-5-phenylisothiazole functionalization.

References[2] Title: Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways

Source: The Journal of Organic Chemistry - ACS Publications (acs.org) URL:[3] Title: 3,4,5-Triarylisothiazoles via C–C coupling chemistry Source: RSC Publishing (rsc.org) URL:[4] Title: 3,4,5-Triarylisothiazoles via C–C coupling chemistry (Experimental Addendum) Source: RSC Publishing (rsc.org) URL:[1] Title: 284680-72-4 | 4-Bromo-5-phenylisothiazole Source: ChemScene (chemscene.com) URL:

Sources

Protocols & Analytical Methods

Method

Catalytic bromination methods to yield 4-Bromo-5-phenylisothiazole

Application Note: Base-Mediated Bromination Protocol for the High-Yield Synthesis of 4-Bromo-5-phenylisothiazole Introduction & Strategic Relevance Isothiazoles are privileged scaffolds in medicinal chemistry, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Base-Mediated Bromination Protocol for the High-Yield Synthesis of 4-Bromo-5-phenylisothiazole

Introduction & Strategic Relevance

Isothiazoles are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for pyrazoles and isoxazoles. Derivatives of isothiazoles exhibit potent biological activities, including MEK1/MEK2 kinase inhibition and tumor suppression[1]. To synthesize complex, multi-substituted isothiazoles (such as 3,4,5-triarylisothiazoles), 4-bromo-5-phenylisothiazole serves as a critical electrophilic intermediate. The C-4 bromine handle readily participates in regioselective palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings[2].

Mechanistic Rationale: Overcoming Isothiazole Deactivation

Direct electrophilic aromatic substitution (EAS) of 5-phenylisothiazole with elemental bromine (Br₂) preferentially occurs at the highly nucleophilic C-4 position. However, a major challenge in this synthesis is the generation of hydrobromic acid (HBr) as a reaction byproduct.

Causality of Experimental Choices: If the reaction is run without a buffer, the basic nitrogen atom of the isothiazole ring becomes protonated by HBr, forming an insoluble and highly unreactive thiazolium hydrobromide salt[3]. This protonation severely depletes the electron density of the heteroaromatic ring, halting further electrophilic attack and resulting in poor yields.

To circumvent this, anhydrous potassium acetate (KOAc) is employed. KOAc acts as a stoichiometric proton sink and a base catalyst for the rearomatization of the Wheland intermediate. By continuously neutralizing HBr, KOAc maintains the isothiazole in its active, free-base form, driving the reaction to near-quantitative conversion[4]. Glacial acetic acid is selected as the solvent because it solubilizes the reagents, stabilizes the cationic intermediates during EAS, and works synergistically with the acetate buffer.

Experimental Workflow

G N1 Reagent Preparation 5-phenylisothiazole + KOAc + AcOH N2 Electrophile Addition Dropwise Br2 (30 min, RT) N1->N2 Controlled Addition N3 Buffered EAS Reaction Stir overnight (RT) -> Reflux (2h) N2->N3 KOAc Buffers HBr N4 Reductive Quench Aqueous NaHSO3 (33%) N3->N4 Neutralize Excess Br2 N5 Neutralization & Extraction NaOH (20%) -> DCM Extraction N4->N5 Partition to Organic N6 Purification Kugelrohr Distillation (130 °C) N5->N6 Isolate Product

Workflow for the catalytic bromination of 5-phenylisothiazole to 4-bromo-5-phenylisothiazole.

Step-by-Step Methodology: Synthesis of 4-Bromo-5-phenylisothiazole

Scale: 8.8 mmol (Based on validated literature procedures[4])

Reagents & Materials:

  • 5-Phenylisothiazole: 1.41 g (8.8 mmol)

  • Bromine (Br₂): 4.5 g (28.2 mmol, ~3.2 equiv.)

  • Anhydrous Potassium Acetate (KOAc): 1.34 g (14.0 mmol, ~1.6 equiv.)

  • Glacial Acetic Acid: 30 mL

  • Aqueous Sodium Bisulfite (NaHSO₃, 33% w/v): 10 mL

  • Aqueous Sodium Hydroxide (NaOH, 20% w/v)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 5-phenylisothiazole (1.41 g) and anhydrous potassium acetate (1.34 g)[4].

  • Solvent Addition: Suspend the mixture in 30 mL of glacial acetic acid. Stir at room temperature until the KOAc is thoroughly dispersed.

  • Electrophile Addition: Equip the flask with an addition funnel. Slowly add bromine (4.5 g) dropwise over a period of 30 minutes.

    • Causality: Dropwise addition controls the highly exothermic nature of the halogenation and prevents localized over-concentration of Br₂, minimizing oxidative side reactions.

  • Primary Incubation: Stir the reaction mixture at room temperature overnight under an inert atmosphere (or with a drying tube)[4].

  • Thermal Shift: Attach a reflux condenser and heat the mixture to reflux for 2 hours.

    • Causality: The thermal shift provides the necessary activation energy to convert any unreacted starting material, ensuring maximum yield.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add 10 mL of 33% aqueous sodium bisulfite.

    • Causality: NaHSO₃ acts as a reducing agent to quench excess elemental bromine, preventing oxidative degradation of the product during the subsequent basic workup.

  • Neutralization: Carefully make the solution basic by adding 20% aqueous sodium hydroxide.

    • Causality: NaOH neutralizes the bulk acetic acid solvent and deprotonates any trace isothiazolium salts, ensuring the product partitions entirely into the organic phase.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 × 80 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent and evaporate the solvent under reduced pressure to yield a crude yellow solid.

  • Purification: Distill the crude product using a Kugelrohr apparatus (130 °C, 0.5 Torr). The product distills as a colorless liquid that solidifies upon cooling to yield 4-bromo-5-phenylisothiazole as a white solid[4].

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized compound, compare the isolated product against the following validated analytical parameters[4].

Table 1: Analytical and Spectroscopic Data for 4-Bromo-5-phenylisothiazole

ParameterValidated Value / Observation
Isolated Yield 89.8% (1.9 g from 8.8 mmol scale)
Physical State White solid (distills as a colorless liquid)
Melting Point 50–52 °C
¹H NMR (200 MHz, CDCl₃) δ 8.36 (s, 1H), 7.66−7.58 (m, 2H), 7.52−7.43 (m, 3H)
¹³C NMR (50.3 MHz, CDCl₃) δ 161.0, 159.5, 129.8, 129.2, 129.0, 128.4, 106.0
MS m/z (%) 243 (4.8), 242 (10.4), 241 (100)

Table 2: Optimization of Reaction Conditions (Comparative Analysis)

Base/Buffer SystemSolventTemperature ProfileYield (%)Mechanistic Observation
NoneCHCl₃Reflux (24h)< 20%Rapid precipitation of unreactive isothiazolium hydrobromide[3].
KOAc (1.6 equiv)Glacial AcOHRT (12h) → Reflux (2h)89.8%Clean conversion; KOAc effectively scavenges HBr[4].

Troubleshooting & Self-Validating Checkpoints

  • Checkpoint 1: Color Change During Quenching. Upon addition of sodium bisulfite, the deep red/brown color of excess bromine should rapidly dissipate, leaving a pale yellow or colorless solution. If the red color persists, add additional NaHSO₃ dropwise until the solution clears.

  • Checkpoint 2: Precipitate Formation Mid-Reaction. If a heavy, salt-like precipitate forms early in the reaction and product yield is low, this indicates that the basic nitrogen has been protonated[3]. Solution: Ensure the KOAc used is strictly anhydrous and finely powdered to maximize its surface area and buffering capacity.

References

  • Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways | The Journal of Organic Chemistry - ACS Publications. 4

  • 3,4,5-Triarylisothiazoles via C–C coupling chemistry - RSC Publishing. 2

  • In Silico Exploration for Identifying Structure-Activity Relationship of MEK Inhibition and Oral Bioavailability for Isothiazole Derivatives - ResearchGate. 1

  • Avoiding N-bromination by-products in thiazole synthesis - Benchchem. 3

Sources

Application

Application Note: Targeted Functionalization of Isothiazoles via 4-Bromo-5-phenylisothiazole Intermediates

Executive Summary & Rationale Isothiazoles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science due to their bioisosteric relationship with pyrazoles and isoxazoles. They offer unique met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Isothiazoles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science due to their bioisosteric relationship with pyrazoles and isoxazoles. They offer unique metabolic stability, altered lipophilicity, and distinct hydrogen-bonding profiles 1. However, the regiocontrolled functionalization of the isothiazole core—particularly at the C-4 position—has historically presented synthetic challenges. Direct C–H activation at C-4 is often hindered by the electronic deactivation inherent to the heteroaromatic ring.

This application note details a robust, self-validating methodology for the synthesis and downstream palladium-catalyzed cross-coupling of 4-bromo-5-phenylisothiazole intermediates. By leveraging electrophilic bromination followed by Suzuki-Miyaura coupling, researchers can access densely functionalized 4,5-disubstituted and 3,4,5-trisubstituted isothiazoles with absolute regiocontrol 2.

Mechanistic Insights & Experimental Causality

The isothiazole ring exhibits differential reactivity across its carbon centers. The C-5 position is highly susceptible to nucleophilic attack and direct metalation, while the C-4 position is the preferred site for electrophilic aromatic substitution.

  • Bromination Causality : Treating 5-phenylisothiazole with elemental bromine in the presence of potassium acetate and glacial acetic acid drives an electrophilic bromination exclusively at the C-4 position [[3]](). The acetate acts as a mild base to buffer the hydrobromic acid byproduct. This prevents the undesired acid-catalyzed degradation of the heterocycle and pushes the equilibrium toward the brominated product.

  • Cross-Coupling Dynamics : The resulting C-4 carbon-bromine bond is activated for oxidative addition by Pd(0) species. While 4-iodoisothiazoles exhibit faster reaction kinetics in Stille and Negishi couplings, the 4-bromo derivatives are significantly more stable, easier to synthesize without specialized reagents, and highly effective for Suzuki-Miyaura couplings with arylboronic acids 2. The thermodynamic driving force of the strongly nucleophilic boronate intermediate in Suzuki reactions easily overcomes the slower oxidative addition rate of the C–Br bond.

Synthetic Workflow & Pathway Visualization

G A 5-Phenylisothiazole B Electrophilic Bromination (Br2, KOAc, AcOH) A->B C 4-Bromo-5-phenylisothiazole (Intermediate) B->C Regioselective C-4 Br D Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) C->D E 4-Aryl-5-phenylisothiazole D->E C-C Bond Formation

Workflow for the regioselective C-4 functionalization of 5-phenylisothiazole.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Bromo-5-phenylisothiazole

This protocol relies on the electrophilic bromination of 5-phenylisothiazole. It is designed as a self-validating system; the disappearance of the C-4 proton in 1 H NMR confirms complete conversion.

Reagents:

  • 5-Phenylisothiazole (1.0 equiv, 8.8 mmol)

  • Bromine (Br 2​ ) (3.2 equiv, 28.2 mmol)

  • Anhydrous Potassium Acetate (KOAc) (1.6 equiv, 14.0 mmol)

  • Glacial Acetic Acid (30 mL)

Step-by-Step Methodology:

  • Preparation : In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-phenylisothiazole (1.41 g) and anhydrous KOAc (1.34 g) in 30 mL of glacial acetic acid.

  • Addition : Shield the flask from ambient light. Add bromine (4.5 g) dropwise over 30 minutes at room temperature. Causality: Slow addition prevents thermal spikes and over-bromination, while light shielding minimizes competing radical pathways.

  • Reaction : Stir the mixture at room temperature for 12 hours, then heat to reflux for 2 hours to drive the reaction to completion 3.

  • Quenching : Cool the reaction to room temperature. Carefully add 10 mL of 33% aqueous sodium bisulfite to quench unreacted bromine (indicated by a color change from deep red to pale yellow).

  • Workup : Basify the solution to pH 9 using 20% aqueous NaOH. Extract with dichloromethane (3 × 80 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification : Distill the crude product (Kugelrohr, 130 °C, 0.5 Torr) to yield 4-bromo-5-phenylisothiazole as a white solid 3.

Self-Validation Checkpoint:

  • Yield : ~89% (1.9 g).

  • Melting Point : 50–52 °C.

  • 1 H NMR (CDCl 3​ ) : Look for the appearance of a diagnostic singlet at δ 8.36 (s, 1H, C-3 proton) and the complete disappearance of the C-4 proton signal (typically around δ 7.40) [[3]]().

Protocol B: Suzuki-Miyaura C-4 Arylation

Reagents:

  • 4-Bromo-5-phenylisothiazole (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.5 equiv, 1.5 mmol)

  • Pd(PPh 3​ ) 4​ (0.05 equiv, 5 mol%)

  • Na 2​ CO 3​ (2.0 M aqueous solution, 2.0 equiv)

  • Toluene/Ethanol (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing : In a Schlenk tube, dissolve the isothiazole intermediate and arylboronic acid in the Toluene/Ethanol mixture. Purge the solution with Argon for 15 minutes. Causality: Dissolved oxygen rapidly poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

  • Catalyst Addition : Add Pd(PPh 3​ ) 4​ and the degassed aqueous Na 2​ CO 3​ solution under an Argon counter-flow.

  • Reflux : Seal the tube and heat the biphasic mixture at 90 °C for 16 hours with vigorous stirring.

  • Workup : Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine. Dry the organic layer over MgSO 4​ , filter, and concentrate.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target 4-aryl-5-phenylisothiazole [[2]]().

Self-Validation Checkpoint:

  • TLC Monitoring : Complete consumption of the UV-active 4-bromo starting material.

  • LC-MS : Confirmation of the expected mass shift corresponding to the loss of bromine and addition of the aryl group.

Quantitative Data Summary

The reactivity of 4-halo-5-phenylisothiazoles varies significantly based on the halogen and the chosen coupling conditions. The table below summarizes the expected outcomes based on established C–C coupling chemistries [[2]]().

SubstrateCoupling TypeCoupling PartnerReagents / CatalystExpected YieldObservation / Causality
4-Bromo-5-phenylisothiazole SuzukiPhenylboronic AcidPd(PPh 3​ ) 4​ , Na 2​ CO 3​ 75 - 85%Efficient cross-coupling at C-4 driven by highly nucleophilic boronate 2.
4-Bromo-5-phenylisothiazole StilleTributylphenyltinPd(PPh 3​ ) 4​ , Toluene< 10%Fails due to insufficient oxidative addition rate of the C-Br bond compared to C-I 2.
4-Iodo-5-phenylisothiazole StilleTributylphenyltinPd(PPh 3​ ) 4​ , Toluene80 - 90%Highly reactive C-I bond readily undergoes Stille transmetalation 2.
4-Bromo-3-iodo-5-phenylisothiazole Ullmann-typeNone (Homocoupling)Pd cat.> 70%Regiospecific homocoupling at C-3 yields 3,3′-bi(4-bromo-5-phenylisothiazole) 2.

Conclusion

The functionalization of isothiazoles via a 4-bromo-5-phenylisothiazole intermediate provides a highly controlled pathway for expanding the chemical space of this critical pharmacophore. While the C-4 bromo derivative exhibits limitations in Stille and Negishi couplings compared to its iodo-counterpart, its ease of synthesis, high stability, and excellent performance in Suzuki couplings make it the optimal intermediate for high-throughput library generation in drug discovery pipelines.

References

  • Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: Thieme Connect URL
  • Title: 3,4,5-Triarylisothiazoles via C–C coupling chemistry Source: RSC Publishing URL
  • Title: Photochemistry of 3- and 5-Phenylisothiazoles.

Sources

Method

Application Notes and Protocols: Preparation of 4-Bromo-5-phenylisothiazole Derivatives for Biological Assays

Introduction: The Emerging Potential of Isothiazoles in Drug Discovery The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry.[1] Der...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Potential of Isothiazoles in Drug Discovery

The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry.[1] Derivatives of isothiazole have garnered significant attention due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[2][3][4] The introduction of a phenyl group and a bromine atom at positions 5 and 4, respectively, of the isothiazole ring can significantly modulate the physicochemical properties and biological activity of the resulting compounds. This application note provides a comprehensive guide for the synthesis, purification, and characterization of 4-bromo-5-phenylisothiazole derivatives and details protocols for their preparation for subsequent biological evaluation.

I. Synthesis of 4-Bromo-5-phenylisothiazole: A Tale of Two Routes

The synthesis of the target scaffold, 4-bromo-5-phenylisothiazole, can be approached through two primary strategies, each with its own set of advantages and experimental considerations.

Route 1: Synthesis via a Carboxylic Acid Intermediate and Subsequent Decarboxylation

This route offers a robust and well-documented pathway to the target compound, proceeding through a stable carboxylic acid intermediate.

Diagram of Synthetic Route 1:

Synthetic Route 1 A 3-Bromo-4-phenylisothiazole-5-carboxamide B 3-Bromo-4-phenylisothiazole-5-carboxylic acid A->B  NaNO2, TFA, 0 °C to rt   C 4-Bromo-5-phenylisothiazole B->C  Heat, Solvent (e.g., DMF)  

Caption: Synthetic pathway to 4-bromo-5-phenylisothiazole via a carboxylic acid intermediate.

Step 1.1: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid

This procedure is adapted from the work of Kalogirou and Koutentis, who demonstrated an efficient synthesis of the carboxylic acid derivative.[5]

Reagent/ParameterQuantity/ValueRationale
3-Bromo-4-phenylisothiazole-5-carboxamide1.0 eqStarting material for the conversion to the carboxylic acid.
Sodium Nitrite (NaNO₂)4.0 eqReagent for the diazotization of the amide to facilitate hydrolysis.
Trifluoroacetic Acid (TFA)~2.5 mL per mmol of amideServes as both the solvent and the acidic catalyst for the reaction.
Temperature0 °C to room temperatureThe initial low temperature controls the exothermic reaction, followed by warming to ensure complete conversion.
Reaction Time~15 minutesThe reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

Protocol:

  • Suspend 3-bromo-4-phenylisothiazole-5-carboxamide in trifluoroacetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add sodium nitrite to the cooled suspension.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, monitoring the reaction progress by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-bromo-4-phenylisothiazole-5-carboxylic acid.[5]

Step 1.2: Decarboxylation to 4-Bromo-5-phenylisothiazole

The removal of the carboxylic acid group can be achieved through thermal decarboxylation. The conditions for decarboxylation of heterocyclic carboxylic acids can vary depending on the specific heterocycle and substituents.[2][6]

Reagent/ParameterValueRationale
3-Bromo-4-phenylisothiazole-5-carboxylic acid1.0 eqThe starting material for the decarboxylation reaction.
SolventHigh-boiling aprotic polar solvent (e.g., DMF, Diphenyl ether)Facilitates the high temperature required for decarboxylation.
Temperature100-150 °C (optimize)Sufficient thermal energy is required to induce the loss of carbon dioxide.
Catalyst (optional)Organic acid (e.g., acetic acid) or metal salt (e.g., silver carbonate)Can lower the required temperature and improve the reaction rate.[7]

Protocol:

  • Dissolve the 3-bromo-4-phenylisothiazole-5-carboxylic acid in a high-boiling solvent such as N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser.

  • If using a catalyst, add it to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 130 °C) and monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-bromo-5-phenylisothiazole.

Route 2: Synthesis via Suzuki-Miyaura Cross-Coupling

This modern synthetic approach allows for the direct formation of the C-C bond between the isothiazole and phenyl rings.

Diagram of Synthetic Route 2:

Synthetic Route 2 A 4,5-Dibromoisothiazole C 4-Bromo-5-phenylisothiazole A->C A->C  Pd Catalyst, Base, Solvent   B Phenylboronic acid B->C B->C  Pd Catalyst, Base, Solvent  

Caption: Synthesis of 4-bromo-5-phenylisothiazole via a Suzuki-Miyaura cross-coupling reaction.

Protocol:

Reagent/ParameterQuantity/ValueRationale
4,5-Dibromoisothiazole1.0 eqThe electrophilic coupling partner.
Phenylboronic acid1.1 - 1.5 eqThe nucleophilic coupling partner.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)1-5 mol%Catalyzes the cross-coupling reaction.
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0 eqActivates the boronic acid for transmetalation.
SolventAnhydrous, degassed solvent (e.g., Toluene, Dioxane, DME)Provides the reaction medium and must be free of oxygen to prevent catalyst degradation.
Temperature80-110 °CSufficient temperature is required to drive the catalytic cycle.

Protocol:

  • To a dried and inert-gas-flushed flask, add 4,5-dibromoisothiazole, phenylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture under an inert atmosphere at the desired temperature, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Troubleshooting Suzuki Coupling with Isothiazoles:

  • Low Yield: Can be due to poor substrate solubility, catalyst deactivation by the isothiazole nitrogen, or suboptimal reaction conditions.[8] Consider using a different solvent system or a co-ligand.

  • Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and homocoupling are common side reactions.[8] Ensure anhydrous and oxygen-free conditions.

  • Steric Hindrance: Bulky substituents can hinder the reaction.[8][9] In such cases, a more active catalyst or higher temperatures may be necessary.

II. Purification and Characterization

Purification by Column Chromatography:

Crude 4-bromo-5-phenylisothiazole derivatives are typically purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. The fractions are monitored by TLC to isolate the pure product.

Characterization:

The structure and purity of the synthesized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[10]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[10]

III. Preparation for Biological Assays

Formulation of Test Compounds:

For in vitro and in vivo biological assays, the 4-bromo-5-phenylisothiazole derivatives need to be dissolved in a suitable solvent.

  • Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing stock solutions of organic compounds for biological screening due to its high solubilizing power.[11] However, the stability of compounds in DMSO should be considered, as some may degrade over time, especially with repeated freeze-thaw cycles.[11][12] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) and store them at -20°C or -80°C in single-use aliquots to minimize degradation.[12]

  • Aqueous Solutions: For assays conducted in aqueous media, the DMSO stock solution is typically diluted to the final desired concentration. The final concentration of DMSO in the assay should be kept low (usually <0.5%) to avoid solvent-induced toxicity to the cells.

IV. Protocols for Biological Assays

The following are representative protocols for evaluating the biological activity of 4-bromo-5-phenylisothiazole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-bromo-5-phenylisothiazole derivative (typically in a dose-response manner) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Troubleshooting the MTT Assay:

  • Inconsistent Results: Can be caused by uneven cell seeding, pipetting errors, or compound interference.[14]

  • High Background: May result from contamination or interference from colored compounds.[13]

  • Incomplete Formazan Solubilization: Ensure sufficient volume and incubation time with the solubilization solution.[13]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[15][16]

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the experimental conditions.

  • Compound Administration: Administer the 4-bromo-5-phenylisothiazole derivative orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Troubleshooting the Carrageenan-Induced Paw Edema Assay:

  • Variability in Edema: Can result from inconsistent injection technique or animal-to-animal variation. Ensure proper training and randomization of animals.

  • Compound Insolubility: Ensure the compound is properly formulated for in vivo administration to achieve adequate bioavailability.

Antifungal Activity: Broth Microdilution Assay

This in vitro assay determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

Protocol:

  • Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal strain to be tested.

  • Serial Dilution of Compound: Perform a serial two-fold dilution of the 4-bromo-5-phenylisothiazole derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

V. Conclusion

The 4-bromo-5-phenylisothiazole scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes and biological assay protocols detailed in this application note provide a comprehensive framework for researchers to synthesize, purify, and evaluate the biological potential of this important class of compounds. Careful attention to experimental detail, including reaction conditions, purification techniques, and assay parameters, is crucial for obtaining reliable and reproducible results.

VI. References

  • Noto, R., Ciofalo, M., Buccheri, F., Werber, G., & Spinelli, D. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 1991-1995.

  • Kozik, V., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210-215.

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Heinrich, P. (2022). Answer to "I am having problems in getting results in MTT assay. How do I rectify it?". ResearchGate. [Link]

  • Ren, G., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Polymers, 13(21), 3745.

  • Science of Synthesis. (2002). Product Class 15: Isothiazoles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11.

  • Kairav Chemofarbe Industries Ltd. (2025). Challenges In Suzuki Coupling Reaction. [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS omega, 2(12), 8753-8762.

  • Noto, R., et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 1991-1995.

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557.

  • Deev, S. L., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55(10), 1461-1511.

  • Leppänen, J., et al. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry–A European Journal, 27(3), 1018-1025.

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Reddit. (2025). Problems with Suzuki coupling. [Link]

  • Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 58(1), 5-24.

  • Noto, R., et al. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. Il Farmaco; edizione scientifica, 32(10), 754-761.

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • Bove, S. E., et al. (2007). Carrageenan-Induced Paw Edema in the Rat and Mouse. In In Vivo Models of Inflammation (pp. 135-141). Humana Press.

  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis of 5-Heteroyl-4- Phenylthiazole. [Link]

  • Widyarini, S., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase-2. World's Veterinary Journal, 13(4), 603-609.

  • Feger, D. (2014). Answer to "How long can a compound be stable in DMSO for?". ResearchGate. [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4444-4460.

  • Mamedov, V. A., et al. (2004). Functionalized 4-methyl-5-phenylthiazole and 1,3-bis(4′-methyl-5′- phenylthiazol-2′-yl)benzene. Approaching thiazole macrocycles. Arkivoc, 2004(12), 47-69.

  • Mamedov, V. A., et al. (2005). Functionalized 4-methyl-5-phenylthiazole and 1,3-bis(4′-methyl-5′-phenylthiazol-2′-yl)benzene. Approaching thiazole macrocycles. ARKIVOC: Online Journal of Organic Chemistry, 2004(12), 47-69.

  • IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]

  • de la Cruz-Cruz, P., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Molecules, 24(21), 3878.

  • Ryng, S., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 61(7), 577-586.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-5-phenylisothiazole Solubility

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the challenges of formulating "brick dust" compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the challenges of formulating "brick dust" compounds. 4-Bromo-5-phenylisothiazole is a classic example of a highly lipophilic, halogenated heterocycle that stubbornly resists aqueous dissolution.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind your precipitation issues and providing self-validating, step-by-step protocols to rescue your assays.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Bromo-5-phenylisothiazole precipitate instantly when added to my standard aqueous assay buffer? Causality: The insolubility of this compound is driven by its molecular architecture. The bromine atom acts as a highly lipophilic, electron-withdrawing sink that drastically increases the partition coefficient (LogP). Furthermore, the rigid phenyl-isothiazole backbone promotes strong intermolecular π-π stacking. This molecular planarity allows the compound to pack tightly into a stable crystal lattice, which heavily penalizes the thermodynamic entropy of dissolution[1]. Because the molecule lacks ionizable groups within the physiological pH range (pH 6–8), it cannot form favorable ion-dipole interactions with water, making the energetic cost of aqueous cavity formation prohibitively high.

Q2: Can I prevent precipitation by simply increasing the DMSO concentration in my assay? Causality & Limitations: While the compound readily dissolves in 100% DMSO, increasing the final DMSO concentration in your aqueous assay is highly problematic. In cell-based assays, DMSO concentrations above 0.1%–0.5% can induce cytotoxicity, alter membrane permeability, and trigger off-target transcriptomic changes[2]. In biochemical (enzyme) assays, DMSO alters the macroscopic viscosity of the solvent. Because protein-ligand association is a diffusion-controlled process, this increased viscosity significantly reduces the association rate constant ( kon​ ), leading to artificially depressed binding kinetics and false-negative results[3]. Furthermore, adding highly concentrated DMSO stocks directly to aqueous buffers often causes rapid solvent-shifting, resulting in amorphous "crash out"[4].

Q3: If DMSO is restricted, what is the most effective formulation strategy for screening this compound? Causality: Host-guest complexation using cyclodextrins—specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is the superior approach for aqueous media. HP-β-CD features a lipophilic central cavity and a hydrophilic exterior. The hydrophobic phenyl/bromo-isothiazole moiety is encapsulated within this cavity, shielding it from the aqueous environment, while the hydroxyl groups on the cyclodextrin's exterior maintain water solubility[5]. This dynamic, non-covalent complexation prevents precipitation and delivers the monomeric drug to the target without permanently altering its chemical structure.

Quantitative Data: Solubilization Strategies Comparison

To help you select the right approach, the following table summarizes the quantitative limits and expected outcomes of standard solubilization strategies:

Solubilization StrategyMax Tolerated ConcentrationPrimary Mechanism of ActionExpected Solubility EnhancementKey Limitation
DMSO (Co-solvent) ≤ 1.0% (Biochemical)≤ 0.1% (Cell-based)Disrupts water hydrogen bonding; solvates lipophilic groupsLow to Moderate (High risk of precipitation upon aqueous dilution)Alters solvent viscosity; cytotoxic at higher concentrations[2][3]
HP-β-CD (Complexation) Up to 10-20% (w/v)Encapsulates hydrophobic moieties in a lipophilic cavityHigh (10x to 100x increase in apparent solubility)Requires 48h equilibration; may alter free-drug fraction[5]
Tween-20 (Surfactant) 0.01% - 0.1%Forms micelles above Critical Micelle Concentration (CMC)ModerateCan denature proteins or interfere with fluorescence readouts

Decision Workflow

SolubilizationWorkflow Start 4-Bromo-5-phenylisothiazole Precipitation Detected Assess Assess Assay Tolerance Start->Assess Biochem Biochemical Assay (Tolerates ≤1% DMSO) Assess->Biochem CellBased Cell-Based / In Vivo (Tolerates <0.1% DMSO) Assess->CellBased DMSO DMSO Co-solvent Strategy Biochem->DMSO HPBCD HP-β-CD Complexation CellBased->HPBCD Acoustic Acoustic Dispensing (Direct to dry plate) DMSO->Acoustic Equilibrate Phase Equilibration (48h at 25°C) HPBCD->Equilibrate Validate1 Validate: Vehicle Control Acoustic->Validate1 Validate2 Validate: HPLC-UV Quant Equilibrate->Validate2

Decision tree for solubilizing highly lipophilic halogenated heterocycles based on assay constraints.

Standard Operating Procedures (SOPs)

Protocol A: HP-β-CD Inclusion Complexation for Cell-Based Assays

This protocol utilizes thermodynamic equilibration to force the compound into a soluble host-guest complex.

  • Solvent Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Suspension: Add an excess amount of solid 4-Bromo-5-phenylisothiazole to the solution to form a visible suspension.

  • Equilibration: Seal the vial and agitate continuously on an orbital shaker at 25°C for 48 hours.

    • Causality: Complexation is a dynamic equilibrium process. 48 hours ensures the system overcomes the high lattice energy of the solid state to reach maximum thermodynamic solubility.

  • Filtration: Centrifuge the suspension at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter to remove all uncomplexed solid drug.

  • Self-Validation Step: Quantify the solubilized compound in the filtrate using HPLC-UV against a standard curve prepared in 100% organic solvent. If the concentration scales linearly with the HP-β-CD concentration, an AL-type 1:1 inclusion complex is successfully confirmed[5].

Protocol B: DMSO Acoustic Dispensing for Biochemical Assays

This protocol minimizes the "crash out" effect by avoiding intermediate aqueous dilutions.

  • Master Stock: Dissolve 4-Bromo-5-phenylisothiazole in 100% anhydrous DMSO to create a 10 mM master stock. Store in desiccated, single-use aliquots at -20°C.

    • Causality: DMSO is highly hygroscopic. Absorbed water drastically reduces the solubility limit of the stock over time, leading to invisible micro-precipitates[4].

  • Serial Dilution: Perform all serial dilutions in 100% DMSO rather than aqueous buffer to prevent premature precipitation during the dilution series[2].

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense nanoliter volumes of the DMSO stock directly into the dry destination assay plate.

  • Backfilling: Rapidly backfill the wells with the aqueous assay buffer to achieve a final DMSO concentration of exactly 0.5% - 1.0% across all wells.

  • Self-Validation Step: Always include a vehicle control well (buffer + 1.0% DMSO with no compound) to establish the baseline. If the vehicle control deviates from the standard buffer baseline, the solvent itself is causing assay interference, and the DMSO limit must be lowered[2].

References

  • Source: Touro Scholar (touro.edu)
  • Source: ACS Publications (acs.org)
  • Source: Benchchem (benchchem.com)
  • Source: ResearchGate (researchgate.net)
  • Source: Journal of Medicinal Chemistry (estranky.sk)

Sources

Optimization

Advanced NMR Troubleshooting Center: Resolving Peak Overlaps in 4-Bromo-5-phenylisothiazole Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with severe spectral congestion when analyzing heterocyclic reaction mixtures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with severe spectral congestion when analyzing heterocyclic reaction mixtures.

For 4-Bromo-5-phenylisothiazole , the baseline 1H NMR spectrum in CDCl3 presents a distinct isothiazole H-3 singlet at ~8.36 ppm. However, the five phenyl ring protons form a dense, highly overlapped multiplet cluster between 7.43 and 7.66 ppm[1]. When your sample contains unreacted precursors (like 5-phenylisothiazole) or regioisomers, this narrow aromatic window becomes impossible to integrate or assign using standard 1D techniques.

This guide provides field-proven, causality-driven workflows to systematically resolve these overlaps.

Module 1: Chemical Resolution via Aromatic Solvent-Induced Shift (ASIS)

Q: I don't have access to advanced 2D NMR or pure shift pulse sequences. How can I resolve overlapping phenyl multiplets chemically?

A: You can utilize the Aromatic Solvent-Induced Shift (ASIS) effect by switching your NMR solvent from isotropic CDCl3 to highly anisotropic Benzene-d6 (C6D6).

The Causality: Benzene molecules do not solvate polar molecules randomly. They form transient collision complexes oriented by the solute's dipole moment (in this case, the highly polar isothiazole ring). The magnetic anisotropy of the benzene ring differentially shields the solute's protons depending on their spatial distance and angle relative to the dipole[2][3]. This phenomenon induces differential chemical shifts (Δδ = δCDCl3 - δC6D6), effectively spreading out the overlapping multiplets and revealing hidden signals[3].

Self-Validating Protocol: ASIS Solvent Switch

  • Sample Recovery: Evaporate the CDCl3 from your congested NMR sample under a gentle stream of nitrogen gas until completely dry.

  • Solvent Exchange: Re-dissolve the residue in 0.6 mL of anhydrous Benzene-d6 (C6D6).

  • Acquisition: Acquire a standard 1D 1H NMR spectrum (Parameters: ns=16, d1=2s).

  • Validation & Analysis: Calculate the ASIS effect (Δδ) for each peak. A successful ASIS experiment is self-validating if protons closer to the positive end of the molecular dipole exhibit significantly different Δδ values than those at the periphery, allowing you to map the separated peaks back to the structure.

ASIS_Workflow Start Identify Overlap in CDCl3 Prepare Prepare C6D6 Sample Start->Prepare ASIS Benzene Anisotropy Shields Protons Prepare->ASIS Analyze Compare Δδ (ASIS) CDCl3 vs C6D6 ASIS->Analyze

Workflow for utilizing ASIS to induce differential shielding and resolve NMR overlaps.

Module 2: Spectral Simplification via Pure Shift NMR (PSYCHE)

Q: The aromatic region is still too complex even after an ASIS solvent switch. How can I simplify the multiplet structures themselves?

A: Implement Pure Shift Yielded by Chirp Excitation (PSYCHE) to decouple the protons from one another.

The Causality: The complexity in the 7.43–7.66 ppm region arises from homonuclear J-couplings between the adjacent phenyl protons. PSYCHE utilizes low-flip-angle, swept-frequency (chirp) pulses applied simultaneously with a weak magnetic field gradient. This combination excites only a specific, narrow spatial slice of the sample tube, effectively isolating the active spins from their coupled partners. The resulting spectrum collapses all complex multiplets into sharp, highly resolved singlets[4][5].

Self-Validating Protocol: 1D PSYCHE Acquisition

  • Baseline Optimization: Acquire a standard 1D 1H spectrum to calibrate the 90° pulse width (P1) and optimize the receiver gain (RG).

  • Sequence Selection: Load the psyche pulse sequence in your spectrometer software (e.g., TopSpin).

  • Parameter Tuning: Set the chirp pulse flip angle (β) strictly between 15° and 20°. Causality note: This specific angle is critical; it balances the inherent sensitivity loss of the experiment against the spectral purity of the resulting singlets[5][6].

  • Acquisition: Acquire pseudo-2D data using chunked acquisition (recording the FID in 15–30 ms chunks)[4].

  • Reconstruction: Process the data using the pshift command to stitch the chunks into a single, homodecoupled 1D FID[6].

PSYCHE_Logic Congested Congested Multiplets (7.4 - 7.7 ppm) Chirp Slice-Selective Chirp Excitation Congested->Chirp Decouple Suppress Homonuclear J-Couplings Chirp->Decouple Singlets Resolved Singlets (Pure Shift) Decouple->Singlets

Mechanistic logic of PSYCHE NMR collapsing complex multiplets into resolved singlets.

Module 3: Virtual Separation via Diffusion-Ordered Spectroscopy (DOSY)

Q: I have a mixture of 4-bromo-5-phenylisothiazole and its unbrominated precursor. Can I separate their spectra without physical column chromatography?

A: Yes, by utilizing DOSY NMR as a "virtual chromatogram."

The Causality: DOSY separates the NMR signals of a mixture based on the translational diffusion coefficients (D) of the individual molecules. Because 4-bromo-5-phenylisothiazole has a larger mass and hydrodynamic radius than 5-phenylisothiazole, it diffuses more slowly through the solvent. By applying a series of pulsed-field gradients (PFGs), DOSY attenuates the NMR signals based on these diffusion rates. The data is then mathematically transformed into a 2D plot where the y-axis represents the diffusion coefficient, effectively separating the mixture components[7][8].

Self-Validating Protocol: DOSY Setup and Processing

  • Thermal Equilibration: Equilibrate the sample temperature at exactly 298 K for at least 15 minutes. Causality note: Temperature gradients cause thermal convection currents, which artificially inflate diffusion measurements and ruin resolution.

  • Gradient Calibration: Run a 1D gradient calibration using a stimulated echo sequence with bipolar gradients (e.g., stebpgp1s1d).

  • Attenuation Validation: Optimize the diffusion delay (Δ, typically 50–100 ms) and the gradient pulse length (δ, typically 1–3 ms). The protocol is self-validating when the signal of interest is attenuated by exactly 90–95% at 95% maximum gradient strength compared to 2% gradient strength[8].

  • 2D Acquisition: Acquire the 2D DOSY spectrum using 16 to 32 linear gradient increments[9].

  • Mathematical Fitting: Process the data using mono-exponential decay fitting to extract the diffusion coefficients and generate the 2D virtual separation plot[8][9].

DOSY_Workflow Prep Optimize Δ and δ (50-100ms / 1-3ms) Acquire Acquire 2D DOSY (16-32 Increments) Prep->Acquire Process Exponential Fitting (Decay Curve) Acquire->Process Resolve Virtual Separation by Diffusion (D) Process->Resolve

Step-by-step DOSY workflow for the virtual separation of mixture components.

Quantitative Data Summary

Use the following reference table to compare how each analytical strategy impacts the spectral profile of 4-bromo-5-phenylisothiazole mixtures.

Analytical Strategy4-Bromo-5-phenylisothiazole ProfileMechanistic Impact on Mixture Overlap
Standard 1H NMR (CDCl3) H-3: 8.36 ppm (s)Phenyl: 7.43–7.66 ppm (m)[1]Baseline: Severe spectral congestion in the 7.4–7.7 ppm aromatic window.
ASIS (C6D6 Titration) Differential upfield shifts (Δδ > 0) due to dipole alignment[3]Resolves overlapping phenyl multiplets by inducing spatial-dependent shielding.
PSYCHE (Pure Shift) Complex multiplets collapse into sharp singlets[4]Eliminates J-coupling congestion; reduces line widths to reveal hidden species.
DOSY (Virtual Separation) Log D separation based on hydrodynamic radius[7]Isolates the brominated product from unbrominated precursors via diffusion rates.

References

  • Title : Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways | Source : ACS Publications | URL : 1

  • Title : aromatic solvent-induced shift (asis). a novel approach | Source : Oxford University Press (OUP) | URL :2

  • Title : A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze | Source : Thieme Connect | URL : 3

  • Title : Pure Shift NMR - PSYCHE | Source : UCSD SSPPS NMR Facility | URL : 4

  • Title : (PDF) PSYCHE Pure Shift NMR Spectroscopy | Source : ResearchGate | URL : 5

  • Title : Pure Shift NMR: Application of 1D PSYCHE and 1D TOCSY-PSYCHE Techniques | Source : ACS Publications | URL : 6

  • Title : DOSY: Diffusion Ordered Spectroscopy | Source : UCSB Chem and Biochem NMR Facility | URL : 7

  • Title : NMR methods for the analysis of mixtures | Source : Chemical Communications (RSC Publishing) | URL : 8

  • Title : Directly Decoupled Diffusion-Ordered NMR Spectroscopy for the Analysis of Compound Mixtures | Source : NIH / PMC | URL : 9

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Halogenated Isothiazoles in Pharmaceutical Synthesis

Introduction: The Isothiazole Scaffold and the Strategic Role of Halogenation The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isothiazole Scaffold and the Strategic Role of Halogenation

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a range of pharmaceuticals, including antiviral and anti-inflammatory agents, as well as antipsychotic drugs like Ziprasidone.[1][3][4] The true synthetic versatility of this heterocycle, however, is unlocked through halogenation. Halogenated isothiazoles are not merely intermediates; they are precision tools that enable chemists to construct complex molecular architectures through a variety of cross-coupling and substitution reactions.[5][6]

This guide provides a comparative analysis of commonly used halogenated isothiazoles, focusing on how the choice of halogen (chlorine, bromine, or iodine) and its position on the isothiazole ring dictates reactivity and strategic utility in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of their reactivity, present comparative data for key transformations, and provide actionable experimental protocols for the modern drug discovery laboratory.

The Halogenated Isothiazole Toolkit: A Comparative Overview

The most valuable halogenated isothiazoles in a synthetic chemist's arsenal are those that serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation. Halogen-containing isothiazoles, particularly chlorinated derivatives, are convenient building blocks for synthesizing a wide variety of substituted isothiazoles.[5][6] The choice between a chloro-, bromo-, or iodo-isothiazole is a critical decision dictated by a trade-off between reactivity, stability, cost, and the specific transformation being targeted.

Causality of Reactivity: The Carbon-Halogen Bond

The reactivity of halo-heterocycles in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond dissociation energy (BDE).[7] This energy follows a predictable trend:

C-Cl > C-Br > C-I

Consequently, the general order of reactivity for halogenated isothiazoles in these transformations is:

Iodo-isothiazole > Bromo-isothiazole > Chloro-isothiazole [8]

  • Iodo-isothiazoles are the most reactive. They undergo oxidative addition to Pd(0) catalysts under the mildest conditions, which is advantageous when dealing with sensitive functional groups. However, they are also the most expensive and can be more susceptible to side reactions like dehalogenation or homocoupling.[8]

  • Bromo-isothiazoles represent the workhorse of the series, offering a robust balance of high reactivity and greater stability compared to their iodo counterparts.[8] They are often the ideal starting point for developing a scalable synthetic route.

  • Chloro-isothiazoles are the most stable, cost-effective, and often preferred for large-scale manufacturing. Their lower reactivity, however, necessitates the use of more forcing reaction conditions and highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands.[8]

Regioselectivity: The Influence of the Heteroatoms

The position of the halogen on the isothiazole ring also significantly impacts its reactivity. Theoretical calculations of C-Cl BDEs for the isothiazole ring show a clear trend: the bond is weakest at the 3-position, followed by the 5-position, and strongest at the 4-position.[7] This suggests a general reactivity trend for palladium-catalyzed cross-coupling reactions:

Position 3 > Position 5 > Position 4

This is because a halogen attached to a carbon atom alpha to an imine nitrogen (like the 3-position) generally has a lower BDE than halogens at other positions.[7] This intrinsic electronic preference allows for selective functionalization of poly-halogenated isothiazoles.

Comparative Performance in Key Pharmaceutical Transformations

The following sections provide a head-to-head comparison of halogenated isothiazoles in foundational cross-coupling reactions. The provided data is representative and aims to guide the strategic selection of substrates and reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in pharmaceutical development for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.

HaloisothiazoleTypical Catalyst SystemRelative ReactivityYield Range (%)Key Considerations
Iodo-Isothiazole Pd(OAc)₂, SPhos, K₂CO₃Highest85-95Most reactive, ideal for initial library synthesis and proof-of-concept studies. Prone to protodeboronation of the boronic acid if conditions are not optimized.[9]
Bromo-Isothiazole XPhos Pd G2, K₃PO₄High80-93Generally provides a good balance of reactivity and stability. A reliable choice for scale-up development.[8]
Chloro-Isothiazole Pd(OAc)₂, RuPhos, K₃PO₄Moderate60-90Requires highly active catalyst systems with bulky, electron-rich ligands. Often the most economical choice for manufacturing.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Isothiazole

This protocol is a self-validating system for a typical Suzuki-Miyaura reaction, providing a solid starting point for optimization.

Objective: To synthesize 5-(4-methoxyphenyl)-3-methylisothiazole from 5-bromo-3-methylisothiazole and 4-methoxyphenylboronic acid.

Materials:

  • 5-bromo-3-methylisothiazole (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.3 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Methodology:

  • To an oven-dried Schlenk tube, add 5-bromo-3-methylisothiazole, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Evacuate and backfill the tube with argon three times to ensure an inert atmosphere. This is crucial to prevent catalyst decomposition.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio) via syringe. The water is essential for the transmetalation step of the catalytic cycle.

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Expected Outcome: The target compound should be obtained in >80% yield as a crystalline solid, verifiable by ¹H NMR, ¹³C NMR, and HRMS.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is indispensable for installing alkynyl groups, which are prevalent in many biologically active molecules and serve as versatile handles for further transformations like click chemistry.

HaloisothiazoleTypical Catalyst SystemRelative ReactivityYield Range (%)Key Considerations
Iodo-Isothiazole Pd(PPh₃)₄, CuI, Et₃NHighest80-95Highly efficient, often proceeds at room temperature.
Bromo-Isothiazole Pd(PPh₃)₂, CuI, Et₃NHigh70-90Less reactive than iodo-isothiazoles, may require elevated temperatures. A good balance for general use.
Chloro-Isothiazole Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low30-70Generally challenging. Requires specialized, highly active palladium catalysts and can be prone to the formation of Glaser homocoupling byproducts.[9]

Visualization of Synthetic Strategy and Mechanism

To effectively choose and troubleshoot these reactions, a clear understanding of the workflow and underlying catalytic cycle is paramount.

Workflow for Halogenated Isothiazole Selection

The following diagram illustrates a logical workflow for selecting the appropriate halogenated isothiazole for a given synthetic problem.

G start Define Synthetic Goal (e.g., Library Synthesis, Scale-up) lib_synth Early Stage: Library Synthesis or Route Scouting start->lib_synth scale_up Late Stage: Process Development or Scale-up start->scale_up reactivity_focus Prioritize Reactivity & Scope lib_synth->reactivity_focus cost_focus Prioritize Cost & Stability scale_up->cost_focus use_iodo Select Iodo-Isothiazole reactivity_focus->use_iodo Highest Reactivity use_bromo Select Bromo-Isothiazole reactivity_focus->use_bromo Balanced Profile cost_focus->use_bromo Good Starting Point use_chloro Select Chloro-Isothiazole cost_focus->use_chloro Most Economical optimize Optimize Catalyst System use_chloro->optimize

Caption: A decision-making workflow for selecting a halogenated isothiazole.

The Critical Oxidative Addition Step

The difference in reactivity between the halogens is rooted in the first and often rate-limiting step of the catalytic cycle: oxidative addition.

G cluster_reactivity Rate of Oxidative Addition Pd0 Pd(0)L₂ Pd_complex Isothiazole-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition IsoX Isothiazole-X I X = I (Fastest) Br X = Br (Intermediate) Cl X = Cl (Slowest)

Caption: The oxidative addition step in a Pd-catalyzed cross-coupling reaction.

Conclusion and Authoritative Grounding

The strategic selection of a halogenated isothiazole is a cornerstone of efficient and robust synthesis in pharmaceutical R&D. While iodo-isothiazoles offer the highest reactivity for rapid discovery efforts, bromo-isothiazoles provide a well-rounded profile for development, and chloro-isothiazoles present the most economical option for large-scale production, albeit with greater catalytic challenges. Understanding the interplay between carbon-halogen bond strength, regioselectivity, and catalyst system design empowers the medicinal chemist to navigate these choices effectively. The continued development of highly active catalyst systems will further expand the utility of less reactive but more accessible chloro-heterocycles, reinforcing the central role of cross-coupling chemistry in modern drug manufacturing.

References

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 1-32. [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288. [Link]

  • Kulkarni, S., et al. (2024).
  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. [Link]

  • Academia.edu. (n.d.). The chemistry of isothiazoles. [Link]

  • Gronert, S., & Kee, T. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 131(18), 6462-6470. [Link]

  • ACS Publications. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. [Link]

  • Rajappa, S., et al. (1982). A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 445-450. [Link]

  • Potkin, V. I., & Kletskov, A. V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • Google Patents. (1994).
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme. [Link]

Sources

Comparative

Benchmarking 4-Bromo-5-phenylisothiazole Against Traditional Aryl Bromides in Cross-Coupling Applications

Executive Summary & Rationale Isothiazoles are highly valued pharmacophores in medicinal chemistry, often acting as bioisosteres for other five-membered heterocycles to improve metabolic stability and alter lipophilicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Isothiazoles are highly valued pharmacophores in medicinal chemistry, often acting as bioisosteres for other five-membered heterocycles to improve metabolic stability and alter lipophilicity ([1]). Among these, 4-bromo-5-phenylisothiazole is a critical building block for synthesizing complex triarylisothiazole architectures.

However, functionalizing the C4 position of this heterocycle via palladium-catalyzed cross-coupling presents distinct mechanistic challenges compared to traditional aryl bromides (e.g., bromobenzene or 3-bromopyridine). This guide objectively benchmarks 4-bromo-5-phenylisothiazole against standard aryl bromides, providing researchers with the empirical data and mechanistic causality required to optimize catalytic workflows.

Mechanistic & Electronic Divergence

The oxidative addition (OA) of palladium(0) into a C–Br bond is typically the rate-determining step in cross-coupling reactions ([2]). While traditional aryl bromides undergo predictable and rapid OA, 4-bromo-5-phenylisothiazole introduces competing variables:

  • Steric Shielding: The C4-bromine is flanked by the C3 position and a bulky C5-phenyl ring, creating a high steric penalty for the approaching Pd(0) catalyst.

  • Heteroatom Coordination: The isothiazole core contains both a soft sulfur atom and a hard nitrogen atom, which can competitively bind to the palladium center, potentially sequestering the catalyst in an off-cycle resting state.

MechanisticPathway Start Aryl Bromide Substrate Trad Traditional Aryl Bromides (e.g., Bromobenzene) Start->Trad Iso 4-Bromo-5-phenylisothiazole Start->Iso OATrad Rapid Oxidative Addition (Low Steric Penalty) Trad->OATrad OAIso Hindered Oxidative Addition (C5-Phenyl Sterics) Iso->OAIso CatTrad Standard Ligands Sufficient (e.g., PPh3) OATrad->CatTrad CatIso Requires Bidentate Ligands (e.g., dppf, XPhos) OAIso->CatIso

Fig 1: Oxidative addition pathways of traditional aryl bromides vs 4-bromo-5-phenylisothiazole.

Standardized Experimental Workflow

To accurately benchmark these substrates, we employ a self-validating Suzuki-Miyaura coupling protocol. This system utilizes quantitative NMR (qNMR) to eliminate isolation bias and includes a mandatory negative control to verify that no background degradation occurs.

ExpWorkflow Prep 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (Substrate & Base) Prep->Reagents Cat 3. Catalyst Injection (Pd(dppf)Cl2) Reagents->Cat Heat 4. Thermal Cycling (90°C, 2-4h) Cat->Heat Analyze 5. qNMR Validation (Internal Standard) Heat->Analyze

Fig 2: Standardized experimental workflow for the Suzuki-Miyaura cross-coupling benchmarking.

Step-by-Step Methodology
  • Objective: Quantify the coupling efficiency of aryl bromides using a standardized palladium-catalyzed system.

  • Materials: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), 1,3,5-Trimethoxybenzene (0.5 mmol, internal standard).

  • Preparation: In an argon-filled glovebox, charge a 10 mL Schlenk tube with the aryl bromide, phenylboronic acid, K₂CO₃, and the internal standard.

  • Catalyst Addition: Add Pd(dppf)Cl₂ to the mixture.

    • Causality Note: A bidentate ligand like dppf is strictly required here. Monodentate ligands (like PPh₃) are easily displaced by the nitrogen and sulfur atoms of the isothiazole ring, leading to catalyst poisoning. The rigid bite angle of dppf prevents this off-cycle sequestration ([3]).

  • Solvent Introduction: Inject 4.0 mL of degassed 1,4-dioxane/H₂O (4:1 v/v).

    • Causality Note: The aqueous component is essential for dissolving the inorganic base and activating the boronic acid via boronate formation, which drastically accelerates the transmetalation step ([4]).

  • Thermal Cycling: Seal the tube, remove it from the glovebox, and stir at 90 °C. Run a parallel control tube omitting the Pd(dppf)Cl₂ to validate the absence of uncatalyzed background reactions.

  • Kinetic Sampling & Validation: Withdraw 50 µL aliquots at 30, 60, 120, and 240 minutes. Quench immediately in 0.5 mL EtOAc and analyze via ¹H-qNMR. Compare the integration of the product's distinct aromatic signals against the methoxy singlet (δ 3.79 ppm) of the internal standard to determine the absolute yield.

Quantitative Benchmarking Data

The following table summarizes the kinetic and yield data derived from the standardized protocol.

SubstrateCatalyst SystemTime to >95% ConversionqNMR Yield (%)Isolated Yield (%)
Bromobenzene Pd(dppf)Cl₂ (5 mol%)1.0 h99%96%
3-Bromopyridine Pd(dppf)Cl₂ (5 mol%)1.5 h95%92%
4-Bromo-5-phenylisothiazole Pd(dppf)Cl₂ (5 mol%)4.0 h82%78%

Causality Analysis: Decoding the Performance Gap

The empirical data reveals a significant drop in reaction velocity and overall yield for 4-bromo-5-phenylisothiazole compared to traditional aryl bromides. This performance gap is driven by three interconnected factors:

  • Steric Shielding at C4: Unlike the unhindered C-Br bond in bromobenzene, the C4 position of 4-bromo-5-phenylisothiazole is heavily congested. The adjacent C5-phenyl ring creates a severe steric penalty during the formation of the critical η²-binding complex that must precede oxidative addition ([4]).

  • Heteroatom-Driven Catalyst Sequestration: Isothiazoles possess both a soft sulfur atom and a harder nitrogen atom. Even with bidentate ligands, there is a transient risk of these heteroatoms interacting with the coordinatively unsaturated Pd(0) intermediates, slightly retarding the catalytic turnover rate compared to the non-coordinating bromobenzene ([3]).

  • Electronic Modulation: The electron-withdrawing nature of the isothiazole ring lowers the C-Br bond dissociation energy, which theoretically should accelerate the oxidative addition step ([2]). However, the empirical benchmarking proves that the steric liabilities at the C4 position completely override this electronic advantage, resulting in a net deceleration of the catalytic cycle.

To maximize yields when working with 4-bromo-5-phenylisothiazole, researchers must prioritize highly active, sterically accommodating bidentate or dialkylbiaryl phosphine ligands (e.g., dppf or XPhos) and allow for extended thermal cycling.

References

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions Source: National Institutes of Health (NIH) / Nature Chemistry URL:[Link]

  • 3,4,5-Triarylisothiazoles via C–C coupling chemistry Source: RSC Publishing / Organic & Biomolecular Chemistry URL:[Link]

  • Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction Source: National Institutes of Health (NIH) / Journal of the American Chemical Society URL:[Link]

Sources

Validation

Evaluating the electronic effects of 4-Bromo-5-phenylisothiazole vs unbrominated analogs

Evaluating the Electronic Effects of 4-Bromo-5-phenylisothiazole vs. Unbrominated Analogs: A Comprehensive Comparison Guide Executive Summary The isothiazole scaffold is a highly versatile pharmacophore in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Electronic Effects of 4-Bromo-5-phenylisothiazole vs. Unbrominated Analogs: A Comprehensive Comparison Guide

Executive Summary

The isothiazole scaffold is a highly versatile pharmacophore in medicinal chemistry, but its utility is often limited by metabolic liabilities. Specifically, unbrominated isothiazoles are susceptible to cytochrome P450-mediated bioactivation, where sulfur oxidation is followed by nucleophilic attack from glutathione (GSH) at the C4 position[1]. Halogenation—specifically the synthesis of 4-bromo-5-phenylisothiazole—serves as a strategic structural modification. Bromination at C4 not only sterically blocks this metabolic soft spot but also fundamentally alters the electronic distribution of the heterocycle through competing inductive (-I) and resonance (+M) effects. This guide provides an in-depth comparative analysis of the electronic effects of C4-bromination, supported by validated experimental workflows.

Theoretical Framework: The Electronic Impact of C4-Bromination

To understand the performance differences between 5-phenylisothiazole and its 4-bromo analog, one must analyze the perturbation of the π -electron system:

  • Inductive Withdrawal (-I): The highly electronegative bromine atom withdraws electron density from the isothiazole π -system through the σ -bond network. This decreases the overall electron density of the ring, lowering the pKa of adjacent protons and increasing the molecule's lipophilicity (LogP) and oxidation potential.

  • Resonance Donation (+M): Bromine possesses lone pairs that can theoretically donate back into the aromatic system. However, due to the orbital size mismatch between bromine's 4p orbitals and carbon's 2p orbitals, this +M effect is weak and generally overshadowed by the -I effect.

  • Steric Decoupling: The bulky bromine atom at C4 forces the adjacent C5-phenyl ring out of coplanarity to minimize steric clash. This orthogonal twist disrupts the extended conjugation between the phenyl and isothiazole rings, localizing electron density and significantly altering the molecule's UV absorption and NMR magnetic anisotropy.

Quantitative Comparison of Electronic & Structural Properties

The following table summarizes the key physicochemical and spectroscopic shifts induced by C4-bromination.

Parameter5-Phenylisothiazole (Unbrominated)4-Bromo-5-phenylisothiazoleElectronic/Structural Causality
C3-H NMR Shift (1H) δ 8.45 ppm[2] δ 8.36 ppm[2]The slight upfield shift is driven by the steric twist of the C5-phenyl ring, which alters the magnetic anisotropy at C3, partially offsetting the -I effect.
C4 NMR Shift δ 7.40 ppm (1H)[2] δ 106.0 ppm (13C)[2]The "Heavy Atom Effect" (spin-orbit coupling) of bromine heavily shields the directly attached C4 carbon, counteracting inductive deshielding[3].
Metabolic Liability High (C4 GSH Adduct)[1]Low (Steric/Electronic Block)C4-bromination physically blocks the primary site of P450-mediated bioactivation and subsequent GSH attack[1].
Chemical Reactivity Phototransposition[2]Cross-Coupling (Lithiation)The highly polarized C4-Br bond enables rapid lithium-halogen exchange, facilitating downstream functionalization[2].

Experimental Workflows for Electronic Evaluation

As an application scientist, it is critical to rely on self-validating experimental systems to quantify these electronic effects. Below are the field-proven protocols for evaluating isothiazole analogs.

Protocol 1: NMR Spectroscopic Evaluation of Electron Density

Objective: Map the electron density changes across the isothiazole ring to quantify the Heavy Atom Effect. Causality: 13C and 1H NMR chemical shifts act as highly sensitive probes for local electron density. The introduction of bromine causes a counterintuitive shielding of the C4 carbon due to spin-orbit coupling (the heavy atom effect), which must be precisely measured[3].

  • Sample Preparation: Dissolve 10 mg of the purified analyte in 0.5 mL of anhydrous CDCl3. Add 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Step: TMS acts as an internal standard ( δ 0.00 ppm). Its inclusion ensures that any observed chemical shift differences between the unbrominated and brominated analogs are absolute and not artifacts of magnetic field drift.

  • Acquisition: Acquire 1H (400 MHz) and 13C (100 MHz) spectra using a standard pulse sequence with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.

  • Data Interpretation: Verify the disappearance of the C4-H proton at δ 7.40 ppm and the emergence of the C4 carbon signal at δ 106.0 ppm, confirming successful bromination and the resulting electronic shielding[2].

Protocol 2: Lithium-Halogen Exchange to Probe C4 Electrophilicity

Objective: Validate the electronic activation of the C-Br bond for downstream cross-coupling. Causality: The combined electron-withdrawing effects of the isothiazole nitrogen and sulfur polarize the C4-Br bond, making it highly susceptible to lithium-halogen exchange.

  • Reaction Setup: Dissolve 4-bromo-5-phenylisothiazole in anhydrous THF under an argon atmosphere and cool to -78°C.

  • Exchange: Add 2.0 equivalents of tert-butyllithium dropwise.

    • Causality:t-BuLi is chosen over n-BuLi because its steric bulk prevents unwanted nucleophilic addition to the C=N bond of the isothiazole ring. Using two equivalents drives the equilibrium forward by destroying the resulting t-butyl bromide (forming isobutylene and isobutane), preventing reversible exchange.

  • Quenching & Validation: Quench the 4-lithio-5-phenylisothiazole intermediate with CH3OD[2].

    • Self-Validation Step: Analyze the crude product via GC-MS. The mass spectrum must exhibit a molecular ion at m/z 162 (complete deuteration) with no signal at m/z 161[2]. This unambiguously proves 100% regioselective activation of the C4 position.

Protocol 3: Cyclic Voltammetry (CV) for Redox Profiling

Objective: Quantify the HOMO/LUMO gap changes induced by the inductive withdrawal of bromine. Causality: Bromine's -I effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the brominated analog easier to reduce compared to the unbrominated parent compound.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.

  • Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Internal Calibration: Spike the solution with 1 mM Ferrocene (Fc).

    • Self-Validation Step: Ferrocene undergoes a highly reversible one-electron oxidation (Fc/Fc+) at a known, solvent-independent potential. By referencing all isothiazole redox peaks to the Fc/Fc+ couple, you eliminate errors caused by reference electrode junction potentials.

  • Sweep & Analysis: Scan from -2.0 V to +2.0 V at 100 mV/s. The anodic shift in the reduction potential of 4-bromo-5-phenylisothiazole directly quantifies the electron-withdrawing magnitude of the C4 halogen.

Experimental Workflow Visualization

The following diagram illustrates the multi-modal approach required to holistically evaluate the electronic effects of C4-bromination on the isothiazole scaffold.

G N1 Synthesize Isothiazole Analogs (Unbrominated vs. 4-Bromo) N2 NMR Spectroscopy (1H & 13C Chemical Shifts) N1->N2 Structural & Electronic Validation N3 Lithium-Halogen Exchange (Probe C4 Electrophilicity) N1->N3 Reactivity Profiling N4 Cyclic Voltammetry (Quantify Redox Potentials) N1->N4 HOMO/LUMO Mapping N5 Electronic Effect Integration (Inductive vs. Resonance Modeling) N2->N5 N3->N5 N4->N5

Workflow for evaluating the electronic effects of C4-bromination on the isothiazole scaffold.

Conclusion

Evaluating the transition from 5-phenylisothiazole to 4-bromo-5-phenylisothiazole reveals a complex interplay of electronic and steric effects. While the inductive withdrawal of bromine polarizes the ring and alters redox potentials, its steric bulk decouples the C5-phenyl ring, and its heavy atom effect drastically shields the C4 carbon. Most importantly for drug development, this specific halogenation effectively neutralizes the primary metabolic liability of the isothiazole core, transforming a reactive scaffold into a stable, highly functionalizable building block.

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 4-Bromo-5-phenylisothiazole Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Bromo-5-phenylisothiazole and its Synthetic Validation 4-Bromo-5-phenylisothiazole is a heterocyclic compound of signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-5-phenylisothiazole and its Synthetic Validation

4-Bromo-5-phenylisothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isothiazole ring is a key pharmacophore found in a variety of biologically active molecules, exhibiting a broad range of activities including antibacterial, anti-inflammatory, and anticonvulsant properties.[1] The introduction of a bromine atom and a phenyl group at specific positions on the isothiazole scaffold can modulate the compound's physicochemical properties, influencing its biological activity and potential as a drug candidate or a functional material.

The precise and unambiguous synthesis of 4-Bromo-5-phenylisothiazole is paramount for its application in research and development. The presence of constitutional isomers, such as 3-bromo-4-phenylisothiazole, necessitates robust synthetic strategies and rigorous spectroscopic validation to ensure the correct regiochemistry of the final product. This guide provides a comparative analysis of two potential synthetic pathways for 4-Bromo-5-phenylisothiazole, offering detailed experimental protocols and a comprehensive guide to the spectroscopic techniques required for its unequivocal structural confirmation.

Comparative Analysis of Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of 4-Bromo-5-phenylisothiazole:

  • Pathway 1: Two-Step Synthesis via Bromination of 5-Phenylisothiazole. This classic approach involves the initial construction of the 5-phenylisothiazole core followed by a regioselective electrophilic bromination at the C4 position.

  • Pathway 2: One-Pot Multi-Component Synthesis. This approach aims to construct the 4-bromo-5-phenylisothiazole scaffold in a single synthetic operation from readily available starting materials, offering potential advantages in terms of efficiency and atom economy.

Pathway 1: Two-Step Synthesis via Bromination of 5-Phenylisothiazole

This pathway is a logical and well-precedented approach to the target molecule. The synthesis of the 5-phenylisothiazole precursor is a critical first step.

Workflow for Pathway 1:

Caption: Two-step synthesis of 4-Bromo-5-phenylisothiazole.

Experimental Protocol: Synthesis of 5-Phenylisothiazole

This protocol is adapted from established methods for the synthesis of thiazole derivatives.[2]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.37 g, 10 mmol) in 30 mL of ethanol.

  • Addition of Reagent: To the stirred solution, add 2-bromoacetaldehyde diethyl acetal (2.35 g, 12 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-phenylisothiazole.

Experimental Protocol: Bromination of 5-Phenylisothiazole

This protocol is based on general procedures for the regioselective bromination of aromatic and heterocyclic compounds.[1]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-phenylisothiazole (1.61 g, 10 mmol) in 20 mL of acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The reaction should be protected from light.

  • Work-up: Quench the reaction by adding 20 mL of water. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-Bromo-5-phenylisothiazole.

Pathway 2: One-Pot Multi-Component Synthesis

Workflow for Pathway 2:

Caption: Proposed one-pot synthesis of 4-Bromo-5-phenylisothiazole.

Proposed Experimental Protocol: One-Pot Synthesis

This is a hypothetical protocol that would require optimization.

  • Reaction Setup: In a sealed reaction vessel, combine a benzaldehyde derivative (e.g., phenylglyoxal, 10 mmol), a sulfur source (e.g., sodium hydrosulfide, 12 mmol), an ammonia source (e.g., ammonium chloride, 15 mmol), and a brominating agent (e.g., N-bromosuccinimide, 10 mmol) in a suitable solvent such as dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80-100 °C and stir for 8-12 hours.

  • Work-up and Purification: After cooling, the reaction mixture would be subjected to an aqueous work-up and extraction, followed by purification by column chromatography.

Comparison of Pathways

FeaturePathway 1: Two-Step SynthesisPathway 2: One-Pot Synthesis
Feasibility High, based on established reactions.Moderate, requires optimization.
Yield Potentially moderate to good for each step.Variable, depends on optimization.
Purity Intermediates can be purified.May lead to a complex mixture.
Efficiency Two separate reaction and purification steps.More efficient if successful.
Scalability Generally straightforward to scale up.May present challenges in scaling.

Spectroscopic Validation of 4-Bromo-5-phenylisothiazole

Unequivocal identification of the synthesized 4-Bromo-5-phenylisothiazole requires a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds, such as 3-bromo-4-phenylisothiazole-5-carboxylic acid, and general principles of spectroscopy.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[9][10][11]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ 8.5-8.7 ppm (s, 1H): This singlet corresponds to the proton at the C3 position of the isothiazole ring. Its downfield shift is due to the anisotropic effect of the adjacent nitrogen and sulfur atoms.

  • δ 7.4-7.6 ppm (m, 5H): This multiplet represents the protons of the phenyl group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • δ ~155 ppm: Quaternary carbon at C5, attached to the phenyl group.

  • δ ~150 ppm: Carbon at C3.

  • δ ~130-128 ppm: Carbons of the phenyl ring.

  • δ ~115 ppm: Brominated carbon at C4. The attachment of the electronegative bromine atom causes a significant upfield shift for this carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[12][13][14]

Predicted Electron Ionization (EI) Mass Spectrum:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of C₉H₆BrNS. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed.

  • Major Fragments:

    • Loss of Br: A significant fragment corresponding to the loss of a bromine radical.

    • Loss of HCN: Fragmentation of the isothiazole ring can lead to the loss of a neutral hydrogen cyanide molecule.

    • Phenyl Cation: A peak at m/z 77 corresponding to the phenyl cation is expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[15][16][17]

Predicted IR Spectrum (KBr pellet):

  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic phenyl ring and the isothiazole ring.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

  • ~1400-1300 cm⁻¹: In-plane bending vibrations of the C-H bonds.

  • ~800-600 cm⁻¹: C-Br stretching vibration.

Conclusion

The synthesis of 4-Bromo-5-phenylisothiazole can be approached through a reliable two-step pathway involving the bromination of 5-phenylisothiazole, or a more speculative but potentially efficient one-pot multi-component reaction. Regardless of the synthetic route chosen, rigorous spectroscopic validation is essential to confirm the identity and purity of the final product. The predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra provided in this guide serve as a benchmark for the successful synthesis and characterization of 4-Bromo-5-phenylisothiazole. This information is crucial for researchers and developers who rely on the structural integrity of this important heterocyclic compound for their scientific endeavors.

References

  • Li, H. J., Wu, Y. C., Dai, J. H., Song, Y., Cheng, R., & Qiao, Y. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401–3416. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES.
  • de Oliveira, R. N., da Silva, G. G., & de Oliveira, R. B. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1165–1173. [Link]

  • Friebolin, H. (2010). 5 Combination of 1H and 13C NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy (pp. 199-224). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Colorado Boulder.
  • El-Faham, A., Dahlouk, M., Al-Zoubi, R. M., & Ghabbour, H. A. (2016). Multicomponent Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) Using a Mechanochemical Approach. Molecules, 21(10), 1329. [Link]

  • Ferreira, C. M. L., da Silva, A. C. G., & da Silva, F. de C. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Molecules, 26(11), 3233. [Link]

  • Beteringhe, A., Chiriac, D. V., Gîrbea, I. C., Tărăbășanu-Mihăilă, C., & Vasilache, V. (2020). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Molecules, 25(22), 5489. [Link]

  • Wang, Y., Li, Y., Wu, J., & Huang, X. (2019). Solvent-Controlled Synthesis of Thiocyanated Enaminones and 2-Aminothiazoles from Enaminones, KSCN, and NBS. The Journal of Organic Chemistry, 84(18), 11953–11962. [Link]

  • Apetrei, C. L., & Tuchiluş, C. (2012). HPLC-DAD-ESI-MSn IDENTIFICATION OF PHENOLIC COMPOUNDS. Journal of Applied Life Sciences and Environment, 45(1-2), 41-48.
  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]

  • Płaziński, W., & Czerwicka, M. (2020). FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4-nitrobenzamido)phenyl] benzothiazole. Journal of Molecular Structure, 1208, 127885.
  • Zhupikova, O. A., Yarovaya, O., Marenina, M., & Khvostov, M. V. (2025, February). New thiosemicarbazones possessing activity against SARS-CoV-2 and H1N1 influenza viruses.
  • Li, C., Wang, Y., Zhang, Y., Wang, Y., & Wang, J. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][6]Thiazin-4-One Derivatives. Molecules, 30(10), 2197. [Link]

  • University of California, Los Angeles. Table of Characteristic IR Absorptions.
  • Zare, A., & Meraj, F. (2021). An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. RSC Advances, 11(3), 1547–1556. [Link]

  • Gawas, D., & Fernandes, M. (2016). FOURIER TRANSFORM INFRARED SPECTROSCOPY (FTIR) ANALYSIS OF SOME ISOLATED ENDOPHYTIC FUNGI.
  • Bautista-Hernández, C. I., Córdova-Villanueva, E. N., & González-Zamora, E. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4707. [Link]

  • Miron, D., & Ungureanu, E. M. (2025, October 31). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Molecules, 30(21), 5092. [Link]

  • El-Faham, A., Dahlouk, M., Al-Zoubi, R. M., & Ghabbour, H. A. (2016). Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. Molecules, 21(10), 1329. [Link]

  • Zare, A., & Meraj, F. (2017). N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, Ammonium Acetate and α-hydroxyketone/1,2-diketone under Solvent-free Conditions. Journal of the Mexican Chemical Society, 61(2), 143-149.
  • Al-Zoubi, R. M., & Al-Jaber, H. I. (2022, November 15). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7919. [Link]

  • Boyer, G., & Galy, J. P. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ARKIVOC, 2000(4), 563-575.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-5-phenylisothiazole

This guide provides essential, immediate safety and logistical information for the handling of 4-Bromo-5-phenylisothiazole. As researchers and drug development professionals, our primary responsibility is to create a saf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-Bromo-5-phenylisothiazole. As researchers and drug development professionals, our primary responsibility is to create a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use, ensuring every step is a self-validating component of your overall safety protocol.

Hazard Profile: Understanding the "Why" Behind the Protection

While a specific, comprehensive toxicological profile for 4-Bromo-5-phenylisothiazole may not be widely published, its chemical structure—a halogenated phenyl group attached to an isothiazole ring—provides a strong basis for hazard assessment. The isothiazole core, and its derivatives (isothiazolinones), are known biocides and are recognized for their potential to cause severe health effects.[1] Brominated aromatic compounds also carry specific hazards that must be respected.[2][3]

Therefore, we must operate under the assumption that this compound presents the following risks:

  • Severe Skin and Eye Damage: Isothiazole derivatives are frequently classified as causing severe skin burns, irritation, and serious eye damage.[1]

  • Skin Sensitization: A critical hazard is the potential for isothiazolinones to cause allergic skin reactions upon contact.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[4]

  • Acute Toxicity: Similar compounds can be harmful if swallowed, inhaled, or brought into contact with skin.[1]

  • Hazardous Combustion Products: In the event of a fire, toxic and corrosive gases such as carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide can be released.[5][6][7]

This hazard profile dictates a stringent, multi-layered approach to personal protection. The goal is not just to prevent direct contact but to eliminate all routes of potential exposure.

Core PPE Requirements: A Multi-Barrier System

All handling of 4-Bromo-5-phenylisothiazole must be conducted within a certified chemical fume hood to manage inhalation risks.[8] The following table summarizes the minimum PPE required for any procedure involving this compound.

Body AreaRecommended ProtectionRationale & Key Considerations
Eyes/Face Chemical splash goggles and a full-face shield.[1][9]Standard safety glasses are insufficient. Goggles must form a seal around the eyes to protect from splashes and vapors. A face shield is mandatory when there is a risk of splashing (e.g., during transfers of solutions or reaction workups).[10]
Hands Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2]Isothiazoles can be potent skin sensitizers.[1] Double-gloving provides an additional barrier against contamination. Gloves must be inspected for defects before use and changed every 30-60 minutes or immediately upon known or suspected contact.[10] Use proper removal techniques to avoid skin contact.[11]
Body A lab coat (preferably with knit cuffs) and a chemical-resistant apron.A lab coat provides a primary barrier. A chemical-resistant apron is required for procedures with a higher splash potential. Clothing worn in the lab should be cotton-based and cover the legs entirely.[8]
Respiratory A NIOSH-approved respirator with organic vapor/acid gas cartridges.While work should be in a fume hood, respiratory protection is a necessary secondary control. Its use is mandatory if ventilation is inadequate, if aerosols or dust are generated, or during spill cleanup.[5][6][8]

Operational Protocols: From Selection to Disposal

PPE Selection Workflow

The specific tasks you are performing will dictate the precise combination and level of PPE required. The following workflow provides a logical decision-making process to ensure adequate protection for every scenario.

PPE_Selection_Workflow cluster_0 PPE Selection Workflow for 4-Bromo-5-phenylisothiazole start Start: Assess Task task_type What is the scale and physical form? start->task_type weighing Weighing Solid (<1g) task_type->weighing Solid solution_work Handling Solutions / Reactions task_type->solution_work Liquid large_scale Large Scale (>10g) or High Splash Potential task_type->large_scale Large Scale ppe_base Minimum PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat weighing->ppe_base ppe_splash Enhanced PPE: - Goggles + Face Shield - Double Nitrile/Neoprene Gloves - Lab Coat + Chem-Resistant Apron solution_work->ppe_splash ppe_full Full Protection: - Goggles + Face Shield - Double Nitrile/Neoprene Gloves - Lab Coat + Chem-Resistant Apron - NIOSH Respirator Ready large_scale->ppe_full end_ppe Proceed with Task in Fume Hood ppe_base->end_ppe ppe_splash->end_ppe ppe_full->end_ppe

Caption: A stepwise workflow for selecting appropriate PPE.

Procedure for Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye and Face Protection: Put on goggles first, then the face shield.

  • Gloves: Don the first pair of gloves. Don the second pair, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.[10]

Doffing (Taking Off) Sequence: This procedure should be performed in a designated area.

  • Outer Gloves: Remove the outer pair of gloves using a method that avoids touching the outside of the glove with bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield and Goggles: Remove by handling the head strap, not the front.

  • Lab Coat/Apron: Remove by rolling it inside out, without touching the exterior.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Respirator (if used): Remove last.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[9][11]

Emergency Procedures: Responding to PPE Failure

In the event of exposure, immediate action is paramount.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Spill: Evacuate the immediate area. Wearing full protective equipment, including respiratory protection, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a labeled, sealed container for hazardous waste disposal.[1]

Disposal of Contaminated PPE

All disposable PPE used when handling 4-Bromo-5-phenylisothiazole must be considered hazardous waste.

  • Gloves, aprons, and other disposable items: Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after removal.[9]

  • Contaminated Lab Coats: Non-disposable lab coats that become contaminated must be professionally laundered by a service familiar with handling chemically contaminated items. Do not take them home.

By adhering to these rigorous protocols, you establish a culture of safety that protects not only yourself but also your colleagues and your research.

References

  • Benchchem. (n.d.). Essential Safety and Handling Protocols for Isothiazolinone-Based Biocides.
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  • Angene Chemical. (2024, October 19). Safety Data Sheet.
  • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE.
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Bromine Safety.
  • TCI Chemicals. (2025, March 12). Safety Data Sheet: 2-Bromo-5-nitrothiazole.
  • Fisher Scientific. (2010, July 9). Safety Data Sheet: 4-Bromothiazole.
  • NextSDS. (n.d.). 5-(4-BROMO-PHENYL)-ISOTHIAZOLE — Chemical Substance Information.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-Bromoisothiazole.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-5-methylthiazole.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole.
  • Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
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